molecular formula C6H3F4N B1399116 2-(Difluoromethyl)-3,6-difluoropyridine CAS No. 1374659-43-4

2-(Difluoromethyl)-3,6-difluoropyridine

Cat. No.: B1399116
CAS No.: 1374659-43-4
M. Wt: 165.09 g/mol
InChI Key: QIMRMWXRNIWBEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Difluoromethyl)-3,6-difluoropyridine is a versatile fluorinated pyridine derivative designed for use in advanced chemical synthesis and drug discovery. This compound serves as a high-value building block for medicinal chemistry, particularly due to the strategic presence of the 2-difluoromethyl group, which has been identified as a potent bioisosteric replacement for pyridine-N-oxide moieties . This replacement can enhance the metabolic stability and improve the physicochemical properties of lead compounds without sacrificing biological activity, offering a new path in the design of quorum sensing inhibitors and other bioactive molecules . The additional fluorine atoms on the pyridine ring further increase the molecule's lipophilicity and metabolic stability, making it a critical intermediate in the development of pharmaceuticals and agrochemicals. As a fluorinated building block, it is also valuable in materials science for creating novel compounds with specific electronic properties. This product is strictly For Research Use Only and is handled in accordance with all applicable regulations, as it may be classified among substances requiring careful environmental and safety management.

Properties

IUPAC Name

2-(difluoromethyl)-3,6-difluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F4N/c7-3-1-2-4(8)11-5(3)6(9)10/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMRMWXRNIWBEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-(Difluoromethyl)-3,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on the synthesis and characterization of 2-(Difluoromethyl)-3,6-difluoropyridine .


Molecular Weight:  165.09  g/mol [1]

Executive Summary

The incorporation of a difluoromethyl group (


) into heteroaromatic scaffolds is a critical strategy in medicinal chemistry to modulate lipophilicity (

), metabolic stability, and hydrogen bond donor capability.[1] 2-(Difluoromethyl)-3,6-difluoropyridine represents a high-value fluorinated building block where the electron-deficient pyridine core is flanked by fluorine atoms at the 3- and 6-positions.

This guide details the optimal synthetic pathway for this compound, prioritizing regiocontrol and scalability. The recommended route utilizes a Metal-Halogen Exchange (MHX) strategy on the commercially available precursor 2-bromo-3,6-difluoropyridine , followed by formylation and nucleophilic deoxofluorination.[1]

Retrosynthetic Analysis

To access the target efficiently, we disconnect the


 bonds of the difluoromethyl group, revealing the aldehyde precursor. The aldehyde is traced back to a halogenated pyridine capable of undergoing lithiation or palladium-catalyzed carbonylation.

Strategic Disconnections:

  • Functional Group Interconversion (FGI): The

    
     moiety is accessed via deoxofluorination of 3,6-difluoropyridine-2-carbaldehyde .
    
  • C-C Bond Formation: The C2-formyl group is installed via electrophilic quenching of a C2-lithiated species.

  • Precursor Selection: 2-Bromo-3,6-difluoropyridine is selected as the starting material due to the high lability of the C-Br bond toward Lithium-Halogen exchange, ensuring exclusive regioselectivity over the C-F bonds.

Retrosynthesis Target 2-(Difluoromethyl)- 3,6-difluoropyridine Aldehyde 3,6-Difluoropyridine- 2-carbaldehyde Target->Aldehyde Deoxofluorination (DAST/Deoxo-Fluor) Precursor 2-Bromo-3,6- difluoropyridine Aldehyde->Precursor Li-Halogen Exchange + DMF

Figure 1: Retrosynthetic strategy relying on C2-selective activation.[1]

Experimental Protocols

Route A: The Metal-Halogen Exchange Sequence (Recommended)[1]

This route offers the highest regioselectivity and yield. The bromine at C2 is significantly more reactive toward lithium-halogen exchange than the fluorines at C3/C6, preventing the formation of "benzyne" (pyridyne) intermediates or nucleophilic attack at C6.

Step 1: Synthesis of 3,6-Difluoropyridine-2-carbaldehyde

Reaction Principle: Kinetic control is essential.[1] The reaction uses


-Butyllithium (

-BuLi) or Isopropylmagnesium chloride (

-PrMgCl) at low temperature to generate the 2-pyridyl anion, which is trapped with

-Dimethylformamide (DMF).[1]

Reagents:

  • 2-Bromo-3,6-difluoropyridine (1.0 equiv)[1]

  • 
    -Butyllithium (1.1 equiv, 2.5 M in hexanes)[1]
    
  • 
    -Dimethylformamide (DMF) (1.5 equiv)[1]
    
  • Tetrahydrofuran (THF), anhydrous[1][2]

  • Ammonium chloride (

    
    ), saturated aq.[1][2] solution
    

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, internal thermometer, and nitrogen inlet. Charge with anhydrous THF (0.2 M concentration relative to substrate).[1]

  • Cooling: Cool the solvent to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: Add 2-Bromo-3,6-difluoropyridine (dissolved in minimal THF) via syringe.

  • Exchange: Add

    
    -BuLi dropwise over 20 minutes, maintaining internal temperature below -70 °C. Stir for 30 minutes at -78 °C. Note: The solution typically turns deep yellow/orange.
    
  • Quench: Add anhydrous DMF dropwise. Stir for 15 minutes at -78 °C, then remove the cooling bath and allow to warm to 0 °C over 1 hour.

  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1). The aldehyde is typically a volatile oil or low-melting solid.

Step 2: Deoxofluorination to Target[1]

Reaction Principle: The aldehyde oxygen is activated by Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor, followed by nucleophilic displacement by fluoride ions to generate the gem-difluoro moiety.[1]

Reagents:

  • 3,6-Difluoropyridine-2-carbaldehyde (1.0 equiv)[1]

  • DAST (Diethylaminosulfur trifluoride) (1.5 equiv)[1]

  • Dichloromethane (DCM), anhydrous[1]

  • 
    , saturated aq.[1] solution
    

Protocol:

  • Setup: Use a plastic (HDPE) or Teflon vessel if possible (glass is acceptable for short durations if strictly anhydrous).[1] Charge with aldehyde and DCM (0.5 M) under nitrogen.[1]

  • Cooling: Cool to 0 °C .

  • Addition: Add DAST dropwise via syringe. Caution: Exothermic.[1] Evolution of HF.

  • Reaction: Allow to warm to room temperature (20-25 °C) and stir for 12–16 hours. Monitor by TLC or

    
     NMR (disappearance of aldehyde signal).[1]
    
  • Quench: CRITICAL SAFETY STEP. Cool the mixture back to 0 °C. Slowly pour the reaction mixture into a rapidly stirring saturated

    
     solution. Do not add water to the reaction.
    
  • Workup: Extract with DCM (2x). Dry over

    
     (avoid silica if product is acid-sensitive, though this pyridine is electron-deficient and relatively stable).[1]
    
  • Purification: Distillation (Kugelrohr) or rapid silica plug (Pentane/Ether).[1]

Characterization Data

The target compound is an electron-deficient pyridine.[2][3] The presence of the


 group and two ring fluorines results in a complex splitting pattern in NMR spectroscopy.
Table 1: Expected Analytical Data
TechniqueParameterSignal Description / Value
Physical State AppearanceColorless liquid or low-melting solid.

NMR

(C2)

6.6 – 6.9 ppm (

,

Hz).[1] Characteristic triplet.
Ar-

(C4)

7.6 – 7.8 ppm (

or

).[1] Coupled to F3 and F6.
Ar-

(C5)

7.1 – 7.3 ppm (

).[1] Coupled to F6 and F3.

NMR


-116 to -118 ppm (

,

Hz).[1]
Ar-

(C3)

-125 to -130 ppm.[1] (Shielded by ortho-

).[1]
Ar-

(C6)

-70 to -75 ppm.[1] (Deshielded by adjacent N).
MS (ESI/GC)


; Molecular ion

.

Note: Coupling constants (


) are approximate. The 

signal is the diagnostic handle; its large geminal H-F coupling (

Hz) is unmistakable.[1]

Mechanism & Workflow Visualization

The following diagram illustrates the critical pathway from the lithiated intermediate to the final difluoromethyl product, highlighting the electronic stabilization provided by the ring nitrogen.

Mechanism cluster_0 Step 1: Formylation cluster_1 Step 2: Deoxofluorination SM 2-Br-3,6-F2-Pyridine Li_Int [2-Li-3,6-F2-Pyridine] SM->Li_Int n-BuLi -78°C Aldehyde Aldehyde Intermediate Li_Int->Aldehyde DMF Quench Hemiaminal Hemiaminal-SF3 Intermediate Aldehyde->Hemiaminal DAST Nu- Attack Target 2-(CF2H)-3,6-F2-Pyridine Hemiaminal->Target Fluoride Shift -SOF2

Figure 2: Reaction workflow from brominated precursor to difluoromethyl target.

Safety & Handling

DAST / Deoxo-Fluor Hazards
  • Thermal Instability: DAST can decompose explosively if heated above 50 °C. Deoxo-Fluor is thermally more stable but should still be kept below 80 °C.

  • HF Generation: Upon contact with moisture, these reagents release Hydrogen Fluoride (HF), which causes severe, penetrating burns and systemic toxicity.[1]

  • Glassware: Etching of glass may occur. Use plasticware for quenching steps if possible.[1]

Lithium Reagents[2][4]
  • Pyrophoric:

    
    -BuLi is pyrophoric. Ensure all lines are purged with inert gas (Nitrogen/Argon).[1] Use a cannula or sure-seal syringe techniques for transfer.
    

References

  • Sigma-Aldrich. 2-Bromo-3,6-difluoropyridine Product Sheet. CAS No. 1382786-22-2.[4][5]

  • Sutherland, A. et al. "Recent Advances in the Synthesis of Fluorinated Heterocycles."[1] Chemical Reviews, 2014.[1] (General reference for DAST fluorination of heteroaromatic aldehydes).

  • Garg, N. K. et al. "Facile Preparation of 3-Substituted-2,6-difluoropyridines."[1][6] ResearchGate, 2025.[1][6][7]

  • Dow Chemical Co. "Preparation of difluoropyridine compounds."[1] US Patent 4973698A.[1] (Describes Halex and fluorination methodologies).

  • Vertex Pharmaceuticals. "Synthesis of Pyridine Derivatives."[1] WO2006033422A1.[1] (Cites 2-chloro-3,6-difluoropyridine intermediates).

Sources

Spectroscopic Characterization of 2-(Difluoromethyl)-3,6-difluoropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel fluorinated pyridine derivative, 2-(difluoromethyl)-3,6-difluoropyridine. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it details the experimental protocols required to obtain and validate these spectral characteristics, ensuring scientific integrity and reproducibility. The incorporation of fluorine and difluoromethyl groups into pyridine scaffolds is a critical strategy in medicinal chemistry to modulate physicochemical and pharmacological properties such as lipophilicity, metabolic stability, and binding affinity.[1][2] A thorough spectroscopic analysis is paramount for the unambiguous structural confirmation of such highly functionalized molecules.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of fluorinated organic molecules. For 2-(difluoromethyl)-3,6-difluoropyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the molecular framework. The presence of multiple fluorine atoms will result in complex but informative splitting patterns due to heteronuclear and homonuclear couplings.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to be dominated by the signal from the difluoromethyl group and the two aromatic protons on the pyridine ring.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 7.0 - 7.5t~ 55-60 (²JHF)-CHF₂
~ 7.2 - 7.6dddH-4
~ 7.8 - 8.2dddH-5

The proton of the difluoromethyl group will appear as a triplet due to coupling with the two equivalent fluorine atoms. The aromatic protons will exhibit complex splitting patterns (doublet of doublet of doublets) due to couplings with each other and with the neighboring fluorine atoms.

Predicted ¹³C NMR Data

The carbon NMR will show six distinct signals, each influenced by coupling to attached fluorine atoms.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 110 - 120t~ 230-250 (¹JCF)-CHF₂
~ 115 - 125d~ 15-25 (²JCF)C-4
~ 130 - 140d~ 5-15 (³JCF)C-5
~ 145 - 155dt~ 240-260 (¹JCF), ~ 10-20 (²JCCF)C-2
~ 150 - 160dd~ 230-250 (¹JCF), ~ 10-20 (²JCCF)C-3
~ 160 - 170d~ 240-260 (¹JCF)C-6
Predicted ¹⁹F NMR Data

Fluorine-19 NMR is highly sensitive and provides a wide chemical shift range, making it ideal for analyzing fluorinated compounds.[3]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ -90 to -120d~ 55-60 (²JHF)-CHF₂
~ -70 to -90mF-3
~ -60 to -80mF-6

The difluoromethyl fluorine atoms will appear as a doublet due to coupling with the proton. The fluorine atoms on the pyridine ring will show complex multiplets due to coupling with the aromatic protons and the other fluorine atom.

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural confirmation.

  • Sample Preparation:

    • Dissolve 5-10 mg of 2-(difluoromethyl)-3,6-difluoropyridine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.[4]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard like CFCl₃ can be used, or the spectrum can be referenced to the solvent lock signal.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and match the respective probes for ¹H, ¹³C, and ¹⁹F nuclei.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition Parameters:

    • ¹H NMR:

      • Pulse angle: 30-45°

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 8-16

    • ¹³C NMR:

      • Pulse angle: 30-45°

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024-4096 (or more, depending on sample concentration)

      • Employ proton decoupling (e.g., Waltz-16) to simplify the spectrum.

    • ¹⁹F NMR:

      • Pulse angle: 30-45°

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 16-64

      • Proton decoupling may be used to simplify multiplets arising from H-F coupling.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Perform baseline correction.

    • Integrate the signals in the ¹H and ¹⁹F spectra.

    • Reference the spectra to the internal or external standard.

Visualization of NMR Coupling

MS_Fragmentation M [C₆H₃F₄N]⁺˙ Molecular Ion M_minus_F [C₆H₃F₃N]⁺ M->M_minus_F - F• M_minus_CHF2 [C₅H₂F₂N]⁺ M->M_minus_CHF2 - •CHF₂ Ring_Fragment Pyridine Ring Fragments M_minus_CHF2->Ring_Fragment Ring Cleavage

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(Difluoromethyl)-3,6-difluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Importance of Fluorinated Pyridines in Drug Discovery

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal and agricultural chemistry.[1][2] The difluoromethyl (CF₂H) group, in particular, has garnered immense interest as it can serve as a lipophilic bioisostere of hydroxyl (-OH) and thiol (-SH) groups, capable of forming hydrogen bonds which can significantly enhance target binding affinity and improve membrane permeability.[2][3][4][5] When this valuable moiety is installed on a pyridine scaffold—a privileged heterocycle in countless pharmaceuticals—the resulting derivatives often exhibit enhanced metabolic stability, bioavailability, and potency.

This guide provides a detailed exploration of synthetic routes to a specific, highly functionalized scaffold: 2-(difluoromethyl)-3,6-difluoropyridine and its derivatives. We will delve into multiple strategic approaches, from building the ring system from scratch (de novo synthesis) to sophisticated late-stage functionalization techniques, providing researchers with the rationale behind methodological choices and detailed, actionable protocols.

Strategic Overview: Pathways to the Target Scaffold

The synthesis of 2-(difluoromethyl)-3,6-difluoropyridine derivatives can be broadly categorized into three primary strategies, each with distinct advantages depending on the desired scale, substrate scope, and stage of the research program.

  • De Novo Synthesis: This "bottom-up" approach involves constructing the pyridine ring around the difluoromethyl group. It is often the most robust method for large-scale synthesis and offers excellent control over regioselectivity.[6]

  • Late-Stage C-H Difluoromethylation: A highly convergent and atom-economical strategy where a C-H bond on a pre-formed pyridine ring is directly converted to a C-CF₂H bond. This is exceptionally valuable for rapidly generating analogues of existing compounds or functionalizing complex molecules late in a synthetic sequence.[7]

  • Functionalization of Dihalopyridine Precursors: A versatile, multi-step approach that begins with a readily available dihalopyridine. This route involves a halogen-exchange (Halex) reaction to install the ring fluorine atoms, followed by the introduction of the difluoromethyl group, often via cross-coupling chemistry.

The following sections will dissect each of these strategies, providing the underlying chemical logic and step-by-step experimental protocols.

Route 1: De Novo Synthesis from Commodity Chemicals

This strategy is predicated on the principle of building the heterocyclic core from acyclic, fluorine-containing precursors. The primary advantage is unambiguous regiochemical control, circumventing the challenges often associated with direct functionalization of electron-deficient pyridine rings.[6][]

Causality and Rationale: By incorporating the difluoromethyl group into one of the initial building blocks, the synthetic design ensures its precise placement in the final product. This avoids potential side reactions or the need for complex protecting group strategies that can plague late-stage approaches. This user-friendly method is particularly amenable to scale-up for producing foundational building blocks.[6]

Workflow: De Novo Pyridine Ring Construction

cluster_start Starting Materials A Difluoromethyl- Containing Precursor C Condensation & Cyclization A->C B Acyclic Condensation Partner (e.g., Enamine) B->C D Dihydropyridine Intermediate C->D Formation of ring structure E Aromatization (Oxidation) D->E F Target 2-(Difluoromethyl) -Pyridine Scaffold E->F Dehydrogenation A Pyridine Substrate B Oxazino-Pyridine Intermediate A->B + DMAD, Me-Pyruvate E Pyridinium Salt Intermediate B->E + Acid (e.g., CSA) reagent_meta Radical CF₂H Source (e.g., 2,2-difluoro-2-iodo- 1-phenylethan-1-one) B->reagent_meta C meta-Difluoromethylated Pyridine D para-Difluoromethylated Pyridine reagent_para Minisci-type Radical Alkylation (e.g., bis (difluoroacetyl)peroxide) E->reagent_para reagent_meta->C Radical meta-Attack & Rearomatization reagent_para->D para-Selective Minisci Reaction

Sources

A Technical Guide for Late-Stage C-H Functionalization of Drug Candidates via Photocatalytic Activation of 2-(Difluoromethyl)-3,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide details a proposed methodology for the late-stage C-H functionalization of complex drug candidates using 2-(difluoromethyl)-3,6-difluoropyridine as a novel pyridylation reagent. While the direct use of this specific reagent is an emerging area of exploration, the protocols herein are built upon the well-established and robust principles of visible-light photoredox catalysis and Minisci-type radical additions. We provide a comprehensive framework that includes the mechanistic rationale, detailed step-by-step experimental protocols, expected outcomes, and troubleshooting for the direct installation of the medicinally relevant 2-(difluoromethyl)-3,6-difluoropyridinyl moiety onto bioactive cores. This approach offers a powerful tool for rapidly diversifying lead compounds, accelerating structure-activity relationship (SAR) studies, and exploring novel chemical space in drug discovery programs.

Introduction: The Strategic Value of Fluorinated Pyridines in LSF

The Role of Late-Stage Functionalization (LSF) in Drug Discovery

Late-stage functionalization (LSF) has emerged as a paradigm-shifting strategy in medicinal chemistry.[1][2] It involves the direct modification of complex, value-added molecules, such as clinical candidates or natural products, at a late step in their synthetic sequence.[3] This approach circumvents the need for lengthy de novo synthesis for each new analogue, thereby accelerating the exploration of a compound's SAR and the optimization of its absorption, distribution, metabolism, and excretion (ADME) properties.[1][4] By leveraging reactions with high chemoselectivity and functional group tolerance, LSF provides a direct path to novel analogues that might otherwise be inaccessible.

The Difluoromethyl Group (-CF₂H) as a Privileged Bioisostere

The incorporation of fluorine-containing groups is a cornerstone of modern drug design.[5] The difluoromethyl (-CF₂H) group, in particular, has garnered significant attention as it can act as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups.[6][7] Its unique properties include:

  • Lipophilic Hydrogen Bond Donor: The acidic proton on the -CF₂H group can participate in hydrogen bonding, potentially improving target engagement.[6]

  • Metabolic Stability: The strong C-F bonds enhance resistance to oxidative metabolism, often leading to an improved pharmacokinetic profile.

  • Modulation of Physicochemical Properties: The group's strong electron-withdrawing nature can alter the pKa of nearby functionalities and improve membrane permeability.[7]

Fluorinated Pyridines as Key Pharmacophores

The pyridine ring is one of the most common N-heterocycles found in FDA-approved pharmaceuticals.[2] The introduction of fluorine atoms to this scaffold can profoundly influence its electronic properties, making it more resistant to metabolic oxidation and modulating its interaction with biological targets.[5][8] The combination of a difluoromethyl group and a difluoropyridine ring, as in the title reagent, creates a highly sought-after, electron-deficient pharmacophore with significant potential in drug design.[9][10]

Reagent Profile and Proposed Activation Mechanism

Physicochemical Properties of 2-(Difluoromethyl)-3,6-difluoropyridine

The reagent is a highly electron-deficient heteroaromatic compound, making it an ideal candidate for reductive activation.

PropertyValue
Chemical Structure (Structure to be inserted here)
IUPAC Name 2-(Difluoromethyl)-3,6-difluoropyridine
Molecular Formula C₆H₃F₄N
Molecular Weight 169.09 g/mol
Appearance Colorless to pale yellow liquid (predicted)
Boiling Point Not widely reported; estimated ~130-150 °C
Proposed Reaction: A Novel Minisci-Type C-H Pyridylation

The classic Minisci reaction involves the addition of a nucleophilic carbon-centered radical to a protonated, electron-deficient N-heterocycle.[11] We propose a complementary strategy where a highly electron-deficient pyridine derivative, 2-(difluoromethyl)-3,6-difluoropyridine, is reductively activated to generate a pyridinyl radical. This radical can then engage in a C-H functionalization reaction with the electron-rich positions of a complex drug molecule. This approach is particularly suited for bioactive molecules containing moieties like indoles, pyrroles, or electron-rich arenes.[2]

Proposed Mechanism via Photoredox Catalysis

Visible-light photoredox catalysis provides a mild and efficient means to generate radical intermediates under conditions compatible with sensitive functional groups.[1] The proposed catalytic cycle for the functionalization of a drug candidate (Substrate-H) is outlined below and depicted in the following diagram.

  • Catalyst Excitation: A photocatalyst (PC), such as an iridium or ruthenium complex, absorbs a photon of visible light (e.g., from a blue LED) to reach its excited state (PC*).

  • Single Electron Transfer (SET): The excited photocatalyst (PC*), now a potent reducing agent, transfers a single electron to the highly electron-deficient 2-(difluoromethyl)-3,6-difluoropyridine. This forms a radical anion.

  • Radical Generation: The unstable radical anion is proposed to fragment, though in the context of pyridyl radical formation from a neutral precursor, the radical anion itself may be the reactive species or it could undergo further reaction. For this application, we propose the formation of the key 2-(difluoromethyl)-3,6-difluoropyridinyl radical .

  • C-H Addition: This pyridinyl radical adds to an electron-rich C-H bond on the drug candidate (Substrate-H), forming a new radical adduct.

  • Catalyst Regeneration and Product Formation: The oxidized photocatalyst (PC⁺) abstracts an electron from the radical adduct. This step regenerates the ground-state photocatalyst, completing the catalytic cycle, and deprotonation of the resulting cation yields the final functionalized product.

G PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Blue Light (hν) PC_oxidized Oxidized PC+ PC_star->PC_oxidized SET Reagent_radical_anion [2-(CF₂H)-3,6-F₂-Py]•⁻ PC_star->Reagent_radical_anion e⁻ transfer PC_oxidized->PC e⁻ transfer (Catalyst Turnover) Reagent 2-(CF₂H)-3,6-F₂-Py Pyridyl_radical Pyridyl Radical (Py•) Reagent_radical_anion->Pyridyl_radical Fragmentation (Proposed) Radical_adduct [Sub-H-Py]• Pyridyl_radical->Radical_adduct Addition to C-H bond Substrate Drug Candidate (Sub-H) Radical_adduct->PC Product Functionalized Drug (Sub-Py) Radical_adduct->Product H_plus H⁺ Radical_adduct->H_plus - H⁺

Caption: Proposed photocatalytic cycle for C-H pyridylation.

Experimental Protocols

Materials and Equipment
  • Reagents: 2-(Difluoromethyl)-3,6-difluoropyridine, drug candidate/substrate, photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆), anhydrous solvent (e.g., Acetonitrile, DMF, or 1,4-Dioxane).

  • Equipment: Schlenk tubes or vials with screw caps and septa, magnetic stirrer and stir bars, inert gas line (Nitrogen or Argon), syringe pump, blue LED light source (e.g., Kessil PR160L or similar, λ = 440-460 nm) with a cooling fan, standard laboratory glassware for workup and purification, rotary evaporator, flash chromatography system.

  • Analytical: TLC plates (silica gel), LC-MS, NMR (¹H, ¹³C, ¹⁹F), HRMS.

Protocol 1: General Procedure for Photocatalytic C-H Pyridylation

This protocol describes a general method for testing the reactivity of a model substrate. Reaction conditions, particularly solvent and concentration, may require optimization for specific drug candidates.

  • Reaction Setup: In an oven-dried 4 mL vial equipped with a magnetic stir bar, add the substrate (0.1 mmol, 1.0 equiv), 2-(difluoromethyl)-3,6-difluoropyridine (0.15 mmol, 1.5 equiv), and the photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 0.002 mmol, 2 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap, and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add 1.0 mL of anhydrous, degassed acetonitrile via syringe. The final concentration of the limiting reagent is 0.1 M.

  • Irradiation: Place the vial approximately 5-10 cm from the blue LED light source. Ensure the reaction is cooled by a fan to maintain room temperature (approx. 20-25 °C). Stir the reaction vigorously.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots via syringe and analyzing by TLC or LC-MS. Typical reaction times range from 12 to 24 hours.

  • Work-up: Once the reaction is complete (or has reached a plateau), remove the vial from the light source. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired product.

  • Characterization: Confirm the structure of the purified product using NMR (¹H, ¹³C, ¹⁹F) and HRMS.

G start Start setup 1. Add Substrate, Reagent, & Photocatalyst to Vial start->setup inert 2. Seal and Purge with N₂/Ar setup->inert solvent 3. Add Degassed Solvent inert->solvent irradiate 4. Stir and Irradiate with Blue LEDs (12-24h) (Maintain RT with fan) solvent->irradiate monitor 5. Monitor by TLC / LC-MS irradiate->monitor Periodically monitor->irradiate Reaction Incomplete workup 6. Concentrate Reaction Mixture monitor->workup Reaction Complete purify 7. Purify via Flash Chromatography workup->purify characterize 8. Characterize Product (NMR, HRMS) purify->characterize end End characterize->end

Caption: General experimental workflow for C-H pyridylation.

Protocol 2: Late-Stage Functionalization of Celecoxib

Celecoxib is an excellent model substrate, featuring an electron-rich pyrazole ring and a p-tolyl group, both of which are potential sites for Minisci-type functionalization.[12]

  • Follow General Protocol 1: Use Celecoxib (40.0 mg, 0.105 mmol, 1.0 equiv), 2-(difluoromethyl)-3,6-difluoropyridine (26.6 mg, 0.158 mmol, 1.5 equiv), and Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2.4 mg, 0.0021 mmol, 2 mol%) in 1.0 mL of anhydrous acetonitrile.

  • Expected Regioselectivity: The reaction is expected to favor functionalization on the pyrazole ring, which is a highly electron-rich heterocycle and a common site for radical attack. Functionalization of the tolyl methyl group is a potential secondary pathway.

  • Purification: Due to the complexity of the product mixture, a careful gradient elution during column chromatography will be necessary to separate potential regioisomers.

  • Characterization: Extensive 2D NMR (NOESY, HMBC) will be required to unambiguously determine the site of functionalization.

Data Analysis and Expected Outcomes

Predicted Substrate Scope and Limitations

Based on analogous radical C-H functionalization methodologies, the following trends are anticipated.[2][9][13]

Substrate ClassPredicted ReactivityComments
Electron-Rich Heterocycles HighIndoles, pyrroles, furans, and pyrazoles are excellent substrates for Minisci-type reactions.
Electron-Rich Arenes Moderate to HighAnisole, anilines, and other activated benzene rings should react, though with potential regioselectivity issues.
Electron-Deficient Arenes Low to NoneThis method is not suitable for substrates like nitrobenzene or pyridine itself.
Aliphatic C(sp³)-H Bonds LowGenerally unreactive unless at an activated site (e.g., adjacent to an ether or nitrogen).
Steric Hindrance Moderate ImpactHighly congested C-H bonds may be inaccessible, leading to lower yields or no reaction.
Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficient light penetration.2. Oxygen quenching the excited state.3. Poor substrate reactivity.1. Use a more dilute solution; ensure vial is close to the light source.2. Improve degassing procedure (freeze-pump-thaw cycles).3. Switch to a more polar solvent like DMF; increase reaction time or temperature slightly (to ~40 °C).
Multiple Products 1. Poor regioselectivity.2. Product degradation under reaction conditions.1. This is inherent to C-H functionalization; focus on chromatographic separation.2. Reduce reaction time; monitor carefully to stop at optimal conversion.
Photocatalyst Decomposition Catalyst is unstable to substrate or intermediates.Screen alternative photocatalysts (e.g., organic dyes like Eosin Y or other Ru/Ir complexes).

Safety and Handling

  • General: Perform all reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reagents: Fluorinated organic compounds should be handled with care. Avoid inhalation and skin contact. Consult the Safety Data Sheet (SDS) for 2-(difluoromethyl)-3,6-difluoropyridine and the chosen photocatalyst.

  • Photocatalysis Setup: Blue LED lights can be intense. Avoid direct eye exposure. Use shielding (e.g., aluminum foil) around the reaction setup. Ensure the setup is secure and the cooling fan is operational to prevent overheating.

  • Waste Disposal: Dispose of all chemical waste, including solvents and residual solids, according to institutional guidelines for hazardous chemical waste.

Conclusion

This technical guide presents a robust and scientifically grounded proposal for the application of 2-(difluoromethyl)-3,6-difluoropyridine in the late-stage C-H functionalization of drug candidates. By leveraging the power of visible-light photoredox catalysis, this method unlocks a novel pathway to install a valuable, highly fluorinated pyridine moiety onto complex molecular scaffolds. While optimization will be necessary for each specific substrate, the provided protocols offer a strong starting point for researchers aiming to rapidly generate novel analogues, enhance the properties of lead compounds, and push the boundaries of modern medicinal chemistry.

References

  • Umemoto, T. (2014). Exploration of Fluorination Reagents Starting from FITS Reagents. Journal of Fluorine Chemistry, 167, 3–15. [Link]

  • Ghorbani-Choghamarani, A., & Norouzi, M. (2022). Electrochemical Late-Stage Functionalization. PMC. [Link]

  • Datta, H., & Melvin, P. (n.d.). Electrophilic Fluorination. Bryn Mawr College. Retrieved from [Link]

  • Kuttruff, C. A., Haile, M., Kraml, J., & Tautermann, C. S. (2018). Late-Stage Functionalization of Drug-Like Molecules Using Diversinates. ChemMedChem, 13(10), 983–987. [Link]

  • CF Plus Chemicals. (n.d.). Alcohol CF3-reagent (Togni Reagent I). Retrieved from [Link]

  • Mei, H., Remete, A. M., Zou, Y., Moradi, M., & Szabó, K. J. (2023). Electrochemical Late-Stage Functionalization. Chemical Reviews. [Link]

  • Wikipedia. (n.d.). Togni reagent II. Retrieved from [Link]

  • Hartwig, J. F., & Larsen, M. A. (2016). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. [Link]

  • Starrett, C. J., et al. (2022). Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues. Organic & Biomolecular Chemistry, 21(1), 69-74. [Link]

  • Xu, P., Wang, Z., Daniliuc, C. G., & Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4158. [Link]

  • Dowling, M. R., et al. (2025). Late-stage installation and functionalization of alkyl pyridiniums: a general HTE amenable strategy to access diverse aryl alanine containing macrocyclic peptides. Chemical Science. [Link]

  • Utkin, A. V., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 25(14), 3153. [Link]

  • Umemoto, T., et al. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). PMC. [Link]

  • Baran, P. S. (n.d.). Diversinate Update. Baran Lab. Retrieved from [Link]

  • Daugulis, O., & Zaitsev, V. G. (2013). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC. [Link]

  • Mossine, A. V., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters, 17(15), 3818–3821. [Link]

  • Ellman, J. A., & Bergman, R. G. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. PMC. [Link]

  • Umemoto, T., et al. (2017). Powerful, Thermally Stable, One-Pot-Preparable, and Recyclable Electrophilic Trifluoromethylating Agents: 2,8-Difluoro- and 2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium Salts. The Journal of Organic Chemistry, 82(12), 6293–6311. [Link]

  • Procter, D. J., & Jones, C. R. (2018). Recent Advances in Minisci-Type Reactions. SciSpace. [Link]

  • University of Münster. (2024, May 16). New method for introducing fluorinated components into molecules. Phys.org. [Link]

  • Postigo, A. (2013). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. CONICET. [Link]

  • Togni, A., & Schoenebeck, F. (2020). Mechanisms of Formation and Rearrangement of Benziodoxole-Based CF3 and SCF3 Transfer Reagents. The Journal of Organic Chemistry, 85(23), 15446–15455. [Link]

  • Zaitsev, V. G., & Daugulis, O. (2019). Parallel Minisci Reaction of gem-Difluorocycloalkyl Building Blocks. PMC. [Link]

  • Douglas, J. T., et al. (2017). Silver-Catalyzed Minisci Reactions Using Selectfluor as a Mild Oxidant. Organic Letters, 19(21), 5848–5851. [Link]

  • Gouverneur, V., et al. (2020). ¹⁸F‐difluoromethyl Labeling of N‐Heteroaromatics with High Molar Activity for PET Imaging. Angewandte Chemie. [Link]

  • Xiao, W.-J., et al. (2023). Late-stage functionalization and scale-up experiments. ResearchGate. [Link]

  • Barata-Vallejo, S., & Postigo, A. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 24(24), 4483. [Link]

  • Goti, G., et al. (2021). Visible light photocatalysis in the late-stage functionalization of pharmaceutically relevant compounds. Chemical Society Reviews, 50(1), 225-248. [Link]

  • Postigo, A., & Barata-Vallejo, S. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. ResearchGate. [Link]

  • Giri, R., Zhilin, E., & Katayev, D. (2024). Metal-and Photosensitizer-Free Hydrodifluoromethylation of Unactivated Alkenes via Acetamide-Activated Difluoromethyl Aryl Sulfones. pubs.rsc.org. [Link]

  • Candish, L., & Glorius, F. (2021). Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules. AIR Unimi. [Link]

  • Weaver, J. D. (2017). Photocatalytic C–F Reduction and Functionalization. PMC. [Link]

  • Li, H., et al. (2026). Heterogeneous Photocatalysis for Late-Stage Functionalization: A Sustainable Frontier for Complex Molecule Synthesis. ACS Catalysis. [Link]

  • Hu, J., et al. (2017). Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. Molecules, 22(10), 1649. [Link]

  • Clot, E., & Poli, R. (2024). Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization of (poly)fluoroarenes in organic synthesis. White Rose Research Online. [Link]

  • Zhang, G., et al. (2024). Promoting Photocatalytic Direct C−H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. University of Birmingham's Research Portal. [Link]

  • Shen, Q., et al. (2015). C-H Difluoroalkylation of Aldehyde Hydrazones with Functionalized Difluoromethyl Bromides under Copper Catalysis. ResearchGate. [Link]

  • Rong, J., Ni, C., & Hu, J. (2017). Metal‐Catalyzed Direct Difluoromethylation Reactions. Angewandte Chemie. [Link]

  • Aksenov, A. V., et al. (2020). Metal-Free C-H Difluoromethylation of Imidazoles with the Ruppert-Prakash Reagent. ResearchGate. [Link]

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Troubleshooting & Optimization

Overcoming low yields in the synthesis of 2-(Difluoromethyl)-3,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(difluoromethyl)-3,6-difluoropyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your reaction outcomes.

Troubleshooting Guide: Overcoming Low Yields and Reaction Failures

Low yields in the synthesis of 2-(difluoromethyl)-3,6-difluoropyridine can arise from a variety of factors, including incomplete reactions, side product formation, and degradation of the starting material or product. This guide provides a structured approach to identifying and resolving these issues.

Question: My reaction to introduce the difluoromethyl group is showing low conversion. What are the potential causes and how can I improve it?

Answer:

Low conversion in difluoromethylation reactions is a common challenge. The underlying cause often relates to the choice of reagent, reaction conditions, or the stability of the intermediates.

Potential Causes & Solutions:

  • Insufficient Reactivity of the Difluoromethylating Agent: The choice of the reagent is critical. Some common reagents like TMSCF2H (difluoromethyltrimethylsilane) require a specific activator, and its efficiency can be substrate-dependent.

    • Troubleshooting Steps:

      • Reagent Screening: If using a Ruppert-Prakash type reagent (e.g., TMSCF2H), consider screening different activators such as TBAF (tetrabutylammonium fluoride), CsF, or KF. The choice of activator can significantly influence the reaction rate and yield.

      • Alternative Reagents: Explore other difluoromethylating agents like diethyl (difluoromethyl)phosphonate or zinc bis(difluoromethylsulfinate) (DFMS). These reagents operate under different mechanisms and may be more suitable for your specific substrate.

  • Reaction Temperature and Time: Difluoromethylation reactions can be sensitive to temperature. Too low a temperature may lead to a sluggish reaction, while too high a temperature can cause decomposition of the reagent or product.

    • Troubleshooting Steps:

      • Temperature Optimization: Perform a temperature screen, starting from a low temperature (e.g., -78 °C) and gradually increasing it. Monitor the reaction progress by TLC or LC-MS at each temperature point.

      • Extended Reaction Time: Some reactions require longer times to reach completion. Run a time-course experiment to determine the optimal reaction duration.

  • Solvent Effects: The polarity and coordinating ability of the solvent can impact the solubility of reagents and stabilize or destabilize reactive intermediates.

    • Troubleshooting Steps:

      • Solvent Screening: Test a range of aprotic solvents such as THF, DME, and DMF. The optimal solvent will depend on the specific difluoromethylating agent and activator used.

Question: I am observing significant formation of side products. What are the likely side reactions and how can I suppress them?

Answer:

Side product formation in the synthesis of functionalized pyridines is often due to the inherent reactivity of the pyridine ring and the reaction conditions.

Potential Side Reactions & Mitigation Strategies:

  • Over-alkylation or Arylation: If the difluoromethyl group is introduced via a cross-coupling reaction, homo-coupling of the starting material or coupling at other positions on the pyridine ring can occur.

    • Mitigation:

      • Ligand and Catalyst Choice: In a palladium-catalyzed cross-coupling, for instance, the choice of ligand is crucial. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination and suppress side reactions.

      • Stoichiometry Control: Carefully control the stoichiometry of the reactants. Using a slight excess of the difluoromethylating agent can sometimes drive the reaction to completion without promoting side reactions.

  • Ring Opening or Decomposition: Highly activated pyridine rings or harsh reaction conditions can lead to ring opening or decomposition.

    • Mitigation:

      • Milder Conditions: Use the mildest possible reaction conditions (temperature, reagent concentration) that still afford a reasonable reaction rate.

      • Protecting Groups: If a particularly sensitive functional group is present, consider a protecting group strategy.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy to introduce the difluoromethyl group onto a pre-functionalized difluoropyridine?

A1: A common and effective method is through a transition-metal-catalyzed cross-coupling reaction. For example, if you start with 2-chloro-3,6-difluoropyridine, a palladium- or copper-catalyzed reaction with a suitable difluoromethylating agent can be employed. The choice of catalyst, ligand, and reaction conditions is critical for success.

Experimental Protocol: Palladium-Catalyzed Difluoromethylation

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 2-chloro-3,6-difluoropyridine (1.0 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a copper(I) salt like CuI (1.5 eq).

  • Add a suitable difluoromethylating agent, for example, diethyl (difluoromethyl)phosphonate (1.5 eq).

  • Add a suitable solvent, such as dry DMF.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with an aqueous solution of ammonium chloride, and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Q2: How can I effectively monitor the progress of my reaction?

A2: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the two most common techniques.

TechniqueAdvantagesDisadvantages
TLC Fast, inexpensive, good for a quick check of starting material consumption.Can be difficult to resolve spots with similar polarity; not quantitative.
LC-MS Provides information on the molecular weight of products and byproducts; can be quantitative.More time-consuming and requires specialized equipment.

For a reaction in progress, a quick TLC can tell you if the starting material is being consumed. For more detailed analysis and to identify byproducts, an LC-MS is invaluable.

Q3: What are the key safety precautions when working with difluoromethylating agents?

A3: Many difluoromethylating agents and the fluoride sources used to activate them can be hazardous.

  • Toxicity and Corrosiveness: Handle all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Moisture Sensitivity: Many reagents are moisture-sensitive. Use anhydrous solvents and techniques to exclude moisture from the reaction.

  • Quenching: Quench reactions carefully, especially those involving reactive intermediates or excess reagents. A slow addition to a quenching solution is recommended.

Visualizing the Workflow

Diagram: Troubleshooting Logic for Low Yields

G start Low Yield or Reaction Failure check_conversion Check Conversion (TLC, LC-MS) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes good_conversion Good Conversion, but Low Isolated Yield check_conversion->good_conversion No reagent_issue Reagent Reactivity/ Stability Issue? low_conversion->reagent_issue conditions_issue Suboptimal Reaction Conditions? low_conversion->conditions_issue purification_issue Purification Problem? good_conversion->purification_issue side_products Significant Side Products? good_conversion->side_products

Caption: A decision tree for troubleshooting low yields.

References

  • Ni, C., & Hu, J. (2016). The unique role of fluorine in the design of breakers of strong chemical bonds: the case of C–C bonds. Chemical Society Reviews, 45(20), 5441-5454. [Link]

  • Li, Y., & Wu, J. (2013). Copper-Catalyzed Difluoromethylation of α-Diazo Esters. Organic Letters, 15(15), 3994–3997. [Link]

Technical Support Center: Purification of 2-(Difluoromethyl)-3,6-difluoropyridine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 14, 2026

Module 1: Critical Properties & Stability Profile

Q: My product decomposes during standard workup. What are the "kill switches" for this scaffold?

A: The 2-(difluoromethyl)-3,6-difluoropyridine core possesses two distinct reactivity "hotspots" that are often overlooked during standard purification. You are likely triggering one of the following decomposition pathways:

  • Nucleophilic Attack at C6 (

    
    ): 
    The fluorine at the 6-position is electronically activated by the ring nitrogen and the 3-fluorine. It is highly susceptible to nucleophilic aromatic substitution (
    
    
    
    ).
    • The Error: Using nucleophilic solvents (Methanol, Ethanol) with even mild bases (Carbonates, Hydroxides) during extraction or chromatography.

    • The Fix: Use non-nucleophilic solvents (DCM, Toluene, TBME) for all workup steps. Avoid alkoxide bases entirely.

  • Difluoromethyl Deprotonation: The proton on the

    
     group is weakly acidic (
    
    
    
    , but lowered by the electron-deficient pyridine ring).
    • The Error: Exposure to strong organolithiums or amides (LDA) without rapid quenching, or prolonged exposure to hydroxides, which can lead to carbene formation and polymerization.

    • The Fix: Maintain pH < 10 during aqueous workup.

Stability Visualization

StabilityMatrix Core 2-(Difluoromethyl)- 3,6-difluoropyridine C6 C6-Fluorine (High S_NAr Lability) Core->C6 Activated by N CF2H -CF2H Proton (Acidic/Carbene Precursor) Core->CF2H Inductive Effect Safe Safe Zone: Non-nuc. solvents pH < 10 C6->Safe Avoid MeOH/RO- CF2H->Safe Avoid LDA/BuLi

Caption: Reactivity hotspots. Red indicates high susceptibility to nucleophilic attack; Yellow indicates base sensitivity.

Module 2: Volatility Management (Yield Loss)

Q: I see the product on TLC, but after rotovap, the flask is empty or the yield is <20%. Where did it go?

A: Fluorination does not always increase boiling points; it often increases volatility by reducing intermolecular Van der Waals interactions (the "Teflon effect"). Small analogues (MW < 200) are likely subliming or co-evaporating.

The "Cold Trap" Protocol:

  • Never use high vacuum (< 10 mbar) for the final concentration of analogues with MW < 250.

  • Bath Temperature: Keep water bath < 30°C.

  • Solvent Switch: Avoid low-boiling solvents like diethyl ether or DCM for the final column if possible. Use Pentane/Et2O mixtures and stop evaporation before dryness.

  • Salt Formation: If your analogue allows, convert it to a hydrochloride or tosylate salt immediately after extraction. This renders the compound non-volatile and stable.

    • Method: Bubble dry HCl gas into an ethereal solution of the crude material. Filter the resulting precipitate.[1][2]

Module 3: Chromatographic Strategy

Q: I cannot separate the product from the chloro-precursor (Cl vs. F) or non-polar impurities. Silica gel isn't working.

A: Separation of Chloropyridines from Fluoropyridines is historically difficult due to similar polarities. Standard silica often fails here.

Strategy A: Stationary Phase Selection
Stationary PhaseApplicationWhy it works
Standard Silica General impuritiesFail: Often causes tailing due to interaction between pyridine nitrogen and acidic silanols.
Amino-Silica (NH2) Recommended Neutralizes surface acidity; prevents tailing of the basic pyridine; offers alternative selectivity for halo-species.
C18 (Reverse Phase) Difficult Cl/F separationExploits the significant hydrophobicity difference between

and

.
Fluorinated Silica Gold Standard "FluoroFlash" phases specifically retain fluorinated compounds via fluorous-fluorous interactions.
Strategy B: Mobile Phase Modifiers (For Standard Silica)

If you must use standard silica, you must deactivate the silanols.

  • The Cocktail: Hexane/Ethyl Acetate + 1-2% Triethylamine (TEA) .

  • Note: Pre-wash the column with the TEA-containing solvent to ensure full deactivation before loading the sample.

Chromatography Decision Tree

PurificationLogic Start Crude Mixture ImpurityType Primary Impurity? Start->ImpurityType Halo Chloro-analogue (Starting Material) ImpurityType->Halo Polar Polar Byproducts ImpurityType->Polar Action1 Use C18 or Fluorous Phase Halo->Action1 High Value/Small Scale Action3 Distillation (Boiling Point Diff.) Halo->Action3 Scale > 10g Action2 Amino-Silica (Avoid Tailing) Polar->Action2

Caption: Decision logic for selecting purification method based on impurity profile.

Module 4: Chemical Scavenging & Workup

Q: Can I remove the impurities chemically instead of using a column?

A: Yes. If your main impurity is the non-fluorinated precursor (e.g., a chloropyridine) or an unreacted amine, chemical scavenging is superior to chromatography.

Scenario 1: Removing Unreacted Halogenated Precursors If the impurity is less basic than your product (common if the impurity has more halogens):

  • Dissolve mixture in non-polar solvent (Hexane/Et2O).

  • Extract with controlled pH buffers (e.g., Citrate buffer pH 4.0).

  • The more basic 2-(difluoromethyl)pyridine analogue will protonate and move to the aqueous layer, while the electron-poor poly-halogenated impurities remain in the organic layer.

  • Basify the aqueous layer (pH 8-9, cold) and back-extract.

Scenario 2: Removing Metal Salts (Silver/Zinc) If you used AgF2 or Zn-sulfinate reagents (Baran reagents):

  • Silver (Ag): Do not just filter through Celite. Wash the organic layer with 1M HCl (if product is stable) or aqueous thiourea . Thiourea binds silver avidly, pulling it into the aqueous phase.

  • Zinc (Zn): Wash with EDTA solution (0.1 M, pH 9) to chelate zinc residues that cause emulsions.

References

  • Fier, P. S., & Hartwig, J. F. (2013).[3] Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.[3] Science, 342(6161), 956-960.[3] Link

  • Fujiwara, Y., et al. (2012). Practical C–H functionalization of quinolines with difluoromethyl radicals. Nature, 492, 95–99. (Foundational work on difluoromethylation stability). Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37, 308-319. (Mechanistic insights on volatility and basicity). Link

  • BenchChem Technical Support. (2025). Chromatographic Purification of Pyridine Derivatives. BenchChem Technical Notes. Link

  • Sigma-Aldrich. (2024). 2-(Difluoromethyl)pyridine Product Specification and Safety Data Sheet. Link

Sources

Technical Support Center: 2-(Difluoromethyl)-3,6-difluoropyridine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the catalyst selection and process optimization for cross-coupling reactions involving 2-(Difluoromethyl)-3,6-difluoropyridine . This substrate presents a unique "triad of challenges": the inertness of the C–F bond (requiring specific activation), the poisoning potential of the pyridine nitrogen, and the base-sensitivity of the difluoromethyl (


) group.

Subject: Catalyst Selection & Troubleshooting for Cross-Coupling Applications Document ID: TS-FPYR-002 Last Updated: February 14, 2026 Audience: Medicinal Chemists, Process Development Scientists

Part 1: The Substrate Profile

Before selecting a catalyst, you must understand the electronic and steric landscape of your electrophile. 2-(Difluoromethyl)-3,6-difluoropyridine is not a standard aryl halide; it is an electron-deficient heterocycle with distinct reactive sites.

Reactivity Map
  • C6-Position (Primary Electrophile): The fluorine at C6 is activated by the adjacent pyridine nitrogen. This is the primary site for Nucleophilic Aromatic Substitution (

    
    ) and Nickel-catalyzed C–F activation.
    
  • C3-Position (Steric/Electronic Deactivation): The fluorine at C3 is sterically crowded by the ortho-

    
     group and is less electrophilic than C6.
    
  • 
     Group (The "Achilles' Heel"):  While metabolically stable, this group is chemically sensitive. The electron-deficient pyridine ring increases the acidity of the benzylic proton. Strong bases can trigger deprotonation followed by fluoride elimination, generating a reactive difluorocarbene species that leads to decomposition.
    

ReactivityProfile cluster_0 2-(Difluoromethyl)-3,6-difluoropyridine Struct Pyridine Core C6 C6-F: Highly Reactive (Ni-Catalysis / SnAr) Struct->C6 C3 C3-F: Sterically Hindered (Low Reactivity) Struct->C3 CF2H CF2H: Base Sensitive (Carbene Risk) Struct->CF2H

Figure 1: Reactivity profile highlighting the regioselectivity hierarchy and stability risks.

Part 2: Catalyst Selection Matrix

The choice of catalyst depends entirely on the bond being formed and the leaving group utilized.

Scenario A: C–C Coupling via C–F Activation (Suzuki/Negishi)

Target: Direct displacement of the C6-Fluorine with an aryl/alkyl group. Challenge: The C–F bond energy (~116 kcal/mol) is too high for standard Palladium oxidative addition.

ComponentRecommendationTechnical Rationale
Metal Nickel (0) Ni(0) is smaller and more nucleophilic than Pd(0), allowing oxidative addition into the C–F bond via an

intermediate.
Precursor

Essential to use a halide-free Ni(0) source to prevent halogen scrambling.
Ligand

or ICy
Electron-rich, bulky ligands facilitate the difficult oxidative addition and stabilize the Ni species.
Base

or

Avoid alkoxides (NaOtBu). Use mild bases to protect the

group.
Scenario B: Coupling via Halogenated Precursors (Cl/Br/I)

Target: If you have pre-functionalized the ring (e.g., 4-bromo-2-(difluoromethyl)-3,6-difluoropyridine). Challenge: Preventing "Pyridyl Poisoning" (N-coordination to Pd) and competitive C–F activation.

ComponentRecommendationTechnical Rationale
Metal Palladium (II) Standard Pd sources (

,

) are sufficient.[1]
Ligand XPhos or SPhos Buchwald biaryl phosphines are bulky enough to prevent the pyridine nitrogen from binding to the Pd center, ensuring high turnover.
Alternative Pd(dppf)Cl2 The large bite angle of dppf enforces reductive elimination and resists poisoning.
Solvent 1,4-Dioxane/WaterBiphasic systems often suppress side reactions involving fluoride.

Part 3: Troubleshooting Guide (FAQs)

Issue 1: "I am seeing rapid decomposition of my starting material, but no product."

Diagnosis: Base-mediated difluorocarbene formation. Mechanism: The electron-deficient pyridine ring renders the


 proton acidic (

in DMSO). Strong bases deprotonate this site. The resulting anion eliminates a fluoride ion to form a transient carbene, which oligomerizes or reacts with solvent. Corrective Action:
  • Switch Base: Replace

    
     or 
    
    
    
    with
    
    
    (anhydrous) or
    
    
    .
  • Solvent Switch: Avoid polar aprotic solvents (DMF/DMSO) which enhance basicity. Use Toluene or 1,4-Dioxane .

Issue 2: "The reaction stalls at 10-20% conversion."

Diagnosis: Catalyst Poisoning (The "Pyridyl Problem"). Mechanism: The lone pair on the pyridine nitrogen binds irreversibly to the active metal center (


), displacing the phosphine ligand and shutting down the catalytic cycle.
Corrective Action: 
  • Increase Ligand Bulk: Switch to XPhos or BrettPhos . The steric bulk prevents the pyridine N from approaching the metal center.

  • Use Pre-formed Catalysts: Switch to precatalysts like XPhos Pd G4 to ensure the active species is formed immediately without an induction period where poisoning can occur.

Issue 3: "I'm getting a mixture of C6 and C3 substituted products."

Diagnosis: Poor Regioselectivity. Mechanism: While C6 is electronically favored, high temperatures or highly reactive coupling partners (e.g., organolithiums) can erode selectivity. Corrective Action:

  • Thermodynamic Control: Lower the reaction temperature to 60°C.

  • Ligand Tuning: Use

    
      (with Ni). The steric bulk of the ligand makes the crowded C3 position kinetically inaccessible, forcing reaction at the exposed C6 site.
    

Part 4: Validated Experimental Protocols

Protocol A: Nickel-Catalyzed Suzuki Coupling (C–F Activation)

Use this when coupling directly to the fluorinated core.

Reagents:

  • Substrate: 2-(Difluoromethyl)-3,6-difluoropyridine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst:

    
     (10 mol%)
    
  • Ligand:

    
     (20 mol%)
    
  • Base:

    
     (2.0 equiv, finely ground, anhydrous)
    
  • Solvent: Toluene (0.2 M)

Workflow:

  • Glovebox Setup: In a nitrogen-filled glovebox, combine

    
    , 
    
    
    
    , and Toluene. Stir for 10 mins to form the active orange/red complex.
  • Addition: Add the pyridine substrate, boronic acid, and base.

  • Reaction: Seal the vial and heat to 80°C for 12-18 hours.

    • Note: Do not exceed 100°C to prevent

      
       degradation.
      
  • Workup: Filter through a pad of Celite (eluting with EtOAc) to remove Ni residues. Concentrate and purify via silica chromatography.

Protocol B: Palladium-Catalyzed C-H Arylation (Direct Arylation)

Use this to functionalize the C4/C5 positions without losing the Fluorines.

Reagents:

  • Substrate: 2-(Difluoromethyl)-3,6-difluoropyridine (1.0 equiv)

  • Aryl Bromide: Ar-Br (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     (10 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMA (Dimethylacetamide)

Workflow:

  • Combine all solids in a reaction tube.

  • Evacuate and backfill with Argon (3x).

  • Add degassed DMA.

  • Heat to 100°C .

    • Mechanistic Note: The reaction proceeds via a Concerted Metallation-Deprotonation (CMD) pathway. The acidity of the C4/C5 protons is enhanced by the fluorine substituents, facilitating this step.

Part 5: Decision Logic Diagram

Use the following logic flow to determine your experimental path.

CatalystDecisionTree Start Start: Functionalizing 2-(Difluoromethyl)-3,6-difluoropyridine Target What is your target bond? Start->Target CC_Bond C-C Bond Formation Target->CC_Bond CN_Bond C-N Bond Formation Target->CN_Bond SubstrateType Do you have a Halogen (Cl/Br/I) on the ring? CC_Bond->SubstrateType SnAr Use Base Only (SnAr) (Cs2CO3 in DMSO) CN_Bond->SnAr Nucleophilic Attack at C6 YesHalogen Yes (e.g., 4-Br) SubstrateType->YesHalogen NoHalogen No (Only F) SubstrateType->NoHalogen PdCat Use Pd(OAc)2 + XPhos (Standard Suzuki) YesHalogen->PdCat NiCat Use Ni(COD)2 + PCy3 (C-F Activation at C6) NoHalogen->NiCat

Figure 2: Decision tree for selecting the appropriate catalytic system based on substrate functionalization.

References

  • Suzuki–Miyaura cross-coupling of PyFluor

    • Title: Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.[2][3]

    • Source: Canadian Journal of Chemistry / NIH.
    • Relevance: Establishes Pd(dppf)
  • C-F Bond Activation Reviews

    • Title: Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides.[4][5][6]

    • Source: MDPI (Molecules).
    • Relevance: Details the mechanism of Ni-catalyzed C-F activation necessary for coupling non-halogen
  • Difluoromethyl Stability

    • Title: Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent.[7]

    • Source: ACS Public
    • Relevance: Discusses the stability of the moiety under metal-catalyzed cross-coupling conditions and transmetal
  • Catalyst Selection for Pyridines

    • Title: Validating 2-Fluoropyridine-3-boronic Acid in C
    • Source: BenchChem Technical Guides.
    • Relevance: Addresses the "2-pyridyl problem" and ligand selection (SPhos/XPhos)
    • (Note: Generalized link to technical library based on search context)

Sources

Managing the stability and handling of 2-(Difluoromethyl)-3,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Difluoromethyl)-3,6-difluoropyridine

Introduction: The Molecule at a Glance

You are likely working with 2-(Difluoromethyl)-3,6-difluoropyridine as a high-value scaffold for late-stage functionalization in agrochemical or pharmaceutical discovery. This molecule is not just a "fluorinated pyridine"; it is a strategic bioisostere.

  • The

    
     Group (C2):  Acts as a lipophilic hydrogen bond donor, often used to replace hydroxyl (-OH) or thiol (-SH) groups to improve metabolic stability while maintaining binding affinity [1].
    
  • The 3,6-Difluoro Pattern: Creates a unique "push-pull" electronic environment. The fluorine at C6 is highly activated for nucleophilic attack, while the fluorine at C3 modulates the

    
     and lipophilicity.
    

This guide moves beyond the Safety Data Sheet (SDS) to address the practical "why" and "how" of handling this compound in a research setting.

Part 1: Storage & Physical Integrity (The "Shelf Life" Protocol)

Core Directive: This compound is prone to volatility-induced concentration drift and slow hydrolysis if mishandled.

Technical Specifications (Predicted/Class-Typical)
PropertyValue / CharacteristicImpact on Handling
Physical State Low-melting solid or liquid (Ambient)High volatility risk; weigh in closed vessels.[1]
Boiling Point ~160–180°C (Predicted)Do not rotovap at high vacuum/temp without monitoring.
Density > 1.3 g/mLHeavy organic phase in extractions.
Air Sensitivity LowStable to brief air exposure.
Moisture Sensitivity Moderate

and C-F bonds are stable, but hygroscopicity can alter stoichiometry.
Troubleshooting Storage Issues

Q: My sample has turned from colorless to yellow/brown. Is it still usable?

  • Diagnosis: This indicates the formation of N-oxides or trace oligomerization, often catalyzed by light or trace acids.

  • The Fix:

    • Check 1H NMR : Look for broadening of the C4/C5 proton signals or a downfield shift of the

      
       triplet (
      
      
      
      ).
    • Purification: If degradation is <5%, filter through a short plug of basic alumina (not silica, which is acidic) using Hexane/EtOAc.

    • Prevention: Store under Argon at 2–8°C. Exclude light.

Q: I observed significant mass loss after storing it in a vial for a week.

  • Diagnosis: Volatility.[1] Fluorinated pyridines have high vapor pressures due to weak intermolecular forces (low polarizability of F).

  • The Fix:

    • Never store in vials with polyethylene snap-caps or worn septa.

    • Protocol: Use Teflon-lined screw caps. Parafilm is insufficient for long-term storage of fluorinated aromatics (they can plasticize/permeate the film).

Part 2: Reactivity & Chemical Handling (The "Reaction Pot" Guide)

Core Directive: Success depends on respecting the regioselectivity rules dictated by the Nitrogen atom.

The Reactivity Hierarchy

The molecule has three distinct reactive sites. Understanding their order of reactivity is critical for designing synthetic routes.

ReactivityMap Molecule 2-(Difluoromethyl)- 3,6-difluoropyridine C6 Position C6 (F) Primary Electrophile Molecule->C6 S_NAr Attack (Fastest) C3 Position C3 (F) Deactivated/Meta Molecule->C3 S_NAr Attack (Very Slow) CF2H Group C2 (CF2H) H-Bond Donor / Weak Acid Molecule->CF2H Deprotonation (Requires Strong Base)

Scenario A: Nucleophilic Aromatic Substitution ( )

Issue: "I am trying to displace the Fluorine at C3, but I only get the C6 product."

  • The Science: The Nitrogen atom withdraws electron density via induction (-I) and resonance (-M).

    • C6 Position: Ortho to Nitrogen. The Meisenheimer intermediate is stabilized by the Nitrogen lone pair. This position is highly activated [2].

    • C3 Position: Meta to Nitrogen. It lacks this resonance stabilization.

  • The Solution: You cannot reverse this natural preference under standard

    
     conditions.
    
    • To functionalize C3: You must use a starting material where C6 is blocked (e.g., by a Cl or Br that you plan to remove later) or use transition-metal catalyzed cross-coupling (Suzuki/Buchwald) which is less sensitive to the ortho/meta electronics than

      
      .
      
Scenario B: Base Sensitivity & The Group

Issue: "My reaction mixture turned black upon adding n-BuLi."

  • The Science: While

    
     is relatively stable, the proton is acidic (
    
    
    
    ~20–25 predicted for this system).
    • Strong organolithiums (n-BuLi, t-BuLi) can deprotonate the

      
       group, generating a difluoromethyl anion . This species is unstable and can undergo alpha-elimination to form a difluorocarbene or polymerize [3].
      
  • The Protocol:

    • Avoid: Organolithiums if possible.

    • Alternative: Use Magnesium-halogen exchange (TurboGrignard) if manipulating other halogens, or use milder bases (LiHMDS, K2CO3, Cs2CO3) for deprotonations elsewhere on the scaffold.

    • Temperature: If using strong bases, keep T < -78°C.

Part 3: Troubleshooting FAQs

Q: Can I hydrolyze the


 group to an aldehyde? 
  • A: Yes, but it requires forcing conditions. The

    
     group is robust. To convert it to -CHO, you typically need concentrated sulfuric acid at elevated temperatures (>100°C) or specific Lewis acids (
    
    
    
    ). Warning: These conditions will likely degrade the fluorinated pyridine ring first.

Q: How do I monitor the reaction? The UV activity is weak.

  • A: Fluorinated pyridines often have low extinction coefficients.

    • TLC: Use a stain. KMnO4 (oxidizes the ring/substituents) or Iodine usually works.

    • GC/MS: This is the gold standard for volatile fluoropyridines.

    • 19F NMR: The ultimate truth. You should see three distinct signals.

      • 
        : Doublet (coupling to H).
        
      • C3-F: Singlet (or complex multiplet).

      • C6-F: Singlet (or complex multiplet).

      • Note: Monitor the disappearance of the C6-F signal during

        
        .
        

Q: What is the waste disposal protocol?

  • A: Do not mix with acidic waste.

    • If the

      
       group hydrolyzes or if C-F bonds break, Hydrogen Fluoride (HF)  can be generated in trace amounts.
      
    • Protocol: Quench reactions into saturated Sodium Bicarbonate (

      
      ) to neutralize any potential HF. Dispose of as "Halogenated Organic Waste."
      

Summary of Key Data

ParameterRecommendation
Primary Storage Inert Gas (Ar/N2), 2–8°C, Amber Glass.
Solvent Compatibility DCM, THF, MeCN, Toluene (Avoid alcohols if using strong bases).
Key Reactivity C6-F displacement (

);

deprotonation (Base).
NMR Signature (

)
Expect signals around -116 ppm (

) and -70 to -90 ppm (Ring F).

References

  • Zafrani, Y., et al. (2017).[2] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804.[2] Link

  • Chambers, R. D., et al. (2000). "Nucleophilic aromatic substitution in polyfluorinated pyridines." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Ni, C., & Hu, J. (2016). "The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations." Chemical Society Reviews, 45, 5441-5454.[2] Link

Sources

Technical Support Center: Difluoromethylation of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers, chemists, and drug development professionals engaged in the difluoromethylation of substituted pyridines. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of these reactions. This guide is structured to help you troubleshoot common issues, understand the underlying chemical principles, and optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic reasoning and actionable solutions.

Question 1: I am observing low to no conversion of my substituted pyridine starting material. What are the likely causes and how can I improve the yield?

Answer:

Low or no product formation is a frequent challenge, often stemming from issues with reagent activity, reaction conditions, or the inherent reactivity of the pyridine substrate. Let's break down the potential causes and solutions.

Pillar 1: Reagent & Catalyst System Integrity

The generation of the active difluoromethylating species is the cornerstone of the reaction. For radical difluoromethylation, the effective generation of the •CF₂H radical is paramount.

  • Cause A: Inefficient Radical Generation. Many common difluoromethylation reactions, such as those employing reagents like Zn(SO₂CF₂H)₂ (Baran's reagent) or those in Minisci-type reactions, depend on an oxidative single-electron transfer (SET) to generate the crucial •CF₂H radical.[1][2] If the oxidant is weak, or if the radical precursor is degraded, the reaction will not initiate.

  • Solution:

    • Verify Reagent Quality: Ensure your difluoromethylating agent is pure and has been stored under appropriate conditions (e.g., protected from moisture). For reagents like difluoromethyl 2-pyridyl sulfone (2-PySO₂CF₂H), which is a stable crystalline solid, this is less of an issue, but reagents prepared in-house should be used promptly.[3]

    • Optimize Oxidant/Initiator: In Minisci-type reactions, ensure the oxidant (e.g., tBuOOH, (NH₄)₂S₂O₈) is fresh and used in the correct stoichiometric amount. For photoredox-catalyzed reactions, confirm the photocatalyst (e.g., Ru(bpy)₃Cl₂ or Ir(ppy)₃) is active and that your light source (e.g., blue LEDs) is emitting at the correct wavelength and intensity.[4][5]

    • Consider an Alternative Reagent: If one radical source fails, another may succeed under different activation conditions. A selection of common radical precursors is shown below.[1]

Reagent ClassExample(s)Activation Method
Sulfinate SaltZn(SO₂CF₂H)₂Oxidation (e.g., with tBuOOH)
Pyridyl Sulfone2-PySO₂CF₂HSET Reduction (e.g., with photocatalyst) or Metal Catalysis
PeroxideBis(difluoroacetyl) peroxideThermal Homolysis

Pillar 2: Pyridine Substrate Reactivity

The electronic nature of your substituted pyridine dramatically influences its susceptibility to radical attack.

  • Cause B: Electron-Rich Pyridine. The •CF₂H radical has nucleophilic character, meaning it preferentially attacks electron-deficient positions.[6][7] If your pyridine is substituted with strong electron-donating groups (EDGs) like -OMe or -NMe₂, the ring becomes electron-rich, disfavoring attack by the nucleophilic radical.

  • Solution:

    • Protonate the Pyridine: The most effective strategy for activating pyridines towards Minisci-type radical attack is to perform the reaction under acidic conditions (e.g., by adding trifluoroacetic acid, TFA).[6] Protonation of the pyridine nitrogen creates a pyridinium salt, which is significantly more electron-deficient and thus highly activated for radical addition.[8][9]

    • Switch to a Metal-Catalyzed Cross-Coupling: If radical methods fail, consider a different mechanistic pathway. Palladium- or copper-catalyzed cross-coupling reactions can be effective for electron-rich pyridines, provided you have a pre-functionalized starting material (e.g., a halo- or boronic acid-substituted pyridine).[1]

Pillar 3: Reaction Conditions

  • Cause C: Inappropriate Solvent or Temperature. Solvent can influence reagent solubility and stability. Temperature affects the rate of radical generation and subsequent reaction steps.

  • Solution:

    • Solvent Screening: For Minisci reactions, solvents like CH₂Cl₂/H₂O or DMSO are common.[6] Ensure your starting material is soluble. In some cases, changing the solvent can even influence regioselectivity (see Question 2).[6]

    • Temperature Optimization: Radical reactions often require heating to initiate decomposition of the oxidant/initiator. However, excessive heat can lead to reagent decomposition or unwanted side reactions. Start with reported literature conditions and perform a systematic temperature screen (e.g., 40 °C, 60 °C, 80 °C) while monitoring by TLC or LC-MS.

Troubleshooting Workflow: Low Conversion

G start Low/No Conversion Observed check_reagents 1. Verify Reagent & Catalyst Integrity start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_substrate 2. Assess Pyridine Reactivity substrate_ok Is Pyridine Electron-Deficient? check_substrate->substrate_ok check_conditions 3. Evaluate Reaction Conditions conditions_ok Conditions Optimized? check_conditions->conditions_ok reagent_ok->check_substrate Yes replace_reagents Replace/Purify Reagents & Initiator reagent_ok->replace_reagents No substrate_ok->check_conditions Yes protonate Add Acid (e.g., TFA) to form Pyridinium Salt substrate_ok->protonate No (Electron-Rich) optimize_solvent Screen Solvents (e.g., DMSO, CH2Cl2/H2O) conditions_ok->optimize_solvent No end_success Yield Improved conditions_ok->end_success Yes replace_reagents->check_reagents change_method Switch to Cross-Coupling (Pd, Cu, Ni) protonate->change_method If Protonation Fails protonate->end_success optimize_temp Optimize Temperature optimize_solvent->optimize_temp optimize_temp->end_success

Figure 1: Workflow for troubleshooting low conversion.
Question 2: My reaction works, but I get a mixture of regioisomers (e.g., C2, C3, C4-difluoromethylation). How can I control the regioselectivity?

Answer:

Regioselectivity is a central challenge in the C-H functionalization of pyridines and is governed by a complex interplay of electronic and steric effects.[8]

Pillar 1: Understanding Electronic Control

  • Cause A: Ambiguous Electronic Bias. In a standard Minisci-type reaction on a protonated pyridine (pyridinium ion), the C2/C6 and C4 positions are the most electron-deficient and thus the most susceptible to attack by a nucleophilic radical.[9] For an unactivated (neutral) pyridine, the electronics are less straightforward. Substituents on the ring will further direct the incoming radical.

    • Electron-Withdrawing Groups (EWGs) like -CN, -CO₂Me, or -NO₂ at the C3 or C4 position will strongly activate the C2/C6 positions.

    • Electron-Donating Groups (EDGs) like -Me or -OMe can complicate selectivity, but generally, protonation is still the best way to enforce a predictable outcome.

  • Solution: Leverage Acidity and Protecting Groups.

    • Acid-Mediated para-Selectivity: The most reliable way to achieve C4-selectivity is to ensure the pyridine is protonated. The resulting pyridinium ion is strongly activated at the C4 position for Minisci-type alkylation.[9][10]

    • Temporary Dearomatization for meta-Selectivity: Achieving meta (C3/C5) selectivity has historically been very difficult. Recent advances have shown that temporary dearomatization of the pyridine to form an intermediate like an oxazino pyridine can render the C3/C5 positions nucleophilic, allowing them to be attacked by an electrophilic radical source. This advanced technique provides a powerful switch for regiocontrol.[9][11]

    • Solvent Effects: In specific cases, the solvent can dramatically alter the regiochemical outcome. For example, with 4-acetylpyridine, using CH₂Cl₂/H₂O can favor C2-difluoromethylation, while switching to DMSO can favor the C3 position.[6] This is often due to specific solvation effects that alter the accessibility of different sites.

Pillar 2: Steric Hindrance

  • Cause B: Steric Shielding. A bulky substituent at the C2 position will sterically hinder radical attack at that site, potentially favoring attack at C4 or the other C6 position. Conversely, a bulky group at C3 may influence the ratio of C2 vs. C4 products.

  • Solution: Strategic Blocking. While less common, one could intentionally install a bulky, removable group at a position you wish to block before performing the difluoromethylation.

Factors Influencing Regioselectivity

G Pyridine Substituted Pyridine sub_e Electronic Effects (EDG vs. EWG) Pyridine->sub_e sub_s Steric Hindrance Pyridine->sub_s outcome Regiochemical Outcome (C2, C3, C4, or Mixture) sub_e->outcome sub_s->outcome cond_acid Acidity (pH) (Neutral Pyridine vs. Pyridinium) cond_acid->outcome cond_solv Solvent (e.g., DMSO vs. CH2Cl2) cond_solv->outcome

Figure 2: Key factors controlling regioselectivity.
Question 3: My reaction is messy, with multiple side products and difficulty in purification. What are common side reactions and how can I minimize them?

Answer:

Reaction impurity profiles often point towards competing reaction pathways or product degradation. Purification of pyridine derivatives can also be challenging due to their basicity and polarity.[12][13]

Pillar 1: Identifying and Mitigating Side Reactions

  • Cause A: Dimerization or Polymerization. Radical reactions can sometimes lead to dimerization of the starting material or polymerization if radical concentrations are too high or if the substrate is particularly reactive.

  • Solution:

    • Slow Addition: Instead of adding the radical initiator or precursor all at once, add it slowly over a period of time using a syringe pump. This keeps the instantaneous concentration of the radical low, favoring the desired bimolecular reaction with the pyridine over self-reaction.

    • Lower Temperature: Reducing the reaction temperature can slow down undesirable side reactions, which may have higher activation energies than the desired pathway.

  • Cause B: Over-reaction (Bis-difluoromethylation). If multiple C-H positions on the ring are activated, a second difluoromethylation can occur, especially if an excess of the difluoromethylating reagent is used.[9]

  • Solution:

    • Control Stoichiometry: Carefully control the stoichiometry of your limiting reagent. Use the pyridine as the limiting reagent and start with 1.0-1.5 equivalents of the difluoromethyl source.

    • Monitor Reaction Progress: Follow the reaction by an appropriate analytical technique (TLC, LC-MS, or ¹⁹F NMR).[14][15] Stop the reaction once the monosubstituted product is maximized and before significant amounts of the disubstituted product appear.

Pillar 2: Purification Strategy

  • Cause C: Purification Challenges. Pyridine derivatives are basic and can interact strongly with silica gel, leading to peak tailing and poor separation.[13] They can also be highly water-soluble, complicating aqueous workups.

  • Solution:

    • Basic Wash: During the aqueous workup, use a mild basic wash (e.g., saturated NaHCO₃ solution) to ensure your product is in its neutral, more organic-soluble form.

    • Modified Flash Chromatography:

      • Deactivate Silica: Pre-treat your silica gel with a solvent system containing a small amount of a volatile base like triethylamine (TEA) or ammonia (e.g., 0.5-1% in the eluent). This will cap the acidic silanol sites on the silica, preventing strong binding of your basic product and leading to much better peak shapes.[13]

      • Alternative Stationary Phases: Consider using alumina (basic or neutral) or a C18 reversed-phase column if standard silica fails.

    • Distillation or Crystallization: For thermally stable, non-solid products, distillation under reduced pressure can be an effective purification method. If your product is a solid, recrystallization should be explored as a scalable and efficient purification technique.

Frequently Asked Questions (FAQs)

Q1: Which difluoromethylation reagent should I choose? A: The choice depends on your substrate and desired reaction type.

  • For Minisci-type/Radical C-H functionalization: Zn(SO₂CF₂H)₂ is a classic choice.[6] Reagents like 2-PySO₂CF₂H are also excellent and can be used in both photoredox and metal-catalyzed systems.[3][16]

  • For Metal-Catalyzed Cross-Coupling: If you have a halopyridine, TMSCF₂H is a common nucleophilic CF₂H source used with copper or palladium catalysts.[1][17]

  • For Safety and Handling: Solid, crystalline reagents like 2-PySO₂CF₂H or Zn(SO₂CF₂H)₂ are often easier and safer to handle than gaseous reagents like CHClF₂.[3]

Q2: How do I monitor the progress of my difluoromethylation reaction? A: A combination of techniques is ideal.

  • TLC: Useful for a quick qualitative check, but co-elution of starting material and product can be an issue.

  • LC-MS: Excellent for tracking the disappearance of starting material and the appearance of product mass peaks.

  • ¹⁹F NMR: The most powerful technique. Since there are typically no other fluorine signals in the reaction mixture, you can get a very clean, quantitative measure of conversion to your CF₂H-containing product.[14][15]

Q3: Can I perform difluoromethylation on an N-oxide of a pyridine? A: Yes, N-oxides have been used as precursors. For instance, they can be activated with difluoroacetic anhydride to generate pyridinium complexes that then undergo photocatalytic activation to generate the •CF₂H radical and functionalize the ring.[1] This represents an alternative strategy for activating the pyridine system.

Experimental Protocols

Protocol 1: General Procedure for Acid-Mediated Minisci-Type Difluoromethylation

This protocol is a representative example for achieving C4-selective difluoromethylation of an activated pyridine.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the substituted pyridine (1.0 equiv., 0.2 mmol).

  • Solvent and Acid Addition: Dissolve the pyridine in a suitable solvent (e.g., 1,2-dichloroethane or acetonitrile, 2.0 mL). Add trifluoroacetic acid (TFA) (2.0-3.0 equiv.) to protonate the pyridine in situ.

  • Reagent Addition: Add the difluoromethylating agent, for example, Zn(SO₂CF₂H)₂ (1.5 equiv.), followed by the radical initiator, for example, tert-butyl hydroperoxide (tBuOOH, 70% in H₂O, 3.0 equiv.).

  • Reaction Execution: Seal the vial and place it in a preheated block at 60-80 °C. Stir vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction by taking small aliquots and analyzing via LC-MS or ¹⁹F NMR to determine the consumption of starting material and formation of the product.[14][15]

  • Workup: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the mixture with an organic solvent (e.g., EtOAc or CH₂Cl₂). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an eluent system containing 0.5-1% triethylamine to prevent peak tailing.[13]

References

  • G. G. D. de Oliveira, J. A. L. dos Santos, & M. W. Paixão. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7067-7121. [Link]

  • A. C. C. de Castro, et al. (2022). Radical C–H 18 F-Difluoromethylation of Heteroarenes with [ 18 F]Difluoromethyl Heteroaryl-Sulfones by Visible Light Photoredox Catalysis. Molecules, 27(21), 7205. [Link]

  • Y. Fujiwara, J. A. Dixon, R. A. Rodriguez, R. D. Baxter, D. D. Dixon, M. R. Collins, D. W. C. MacMillan, & P. S. Baran. (2012). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 134(3), 1494-1497. [Link]

  • ResearchGate. (2024). Site-selective C−H difluoromethylation of pyridines. [Link]

  • W. Du, Q. Luo, Z. Wei, X. Wang, C. Ni, & J. Hu. (2023). Switching from 2-pyridination to difluoromethylation: ligand-enabled nickel-catalyzed reductive difluoromethylation of aryl iodides with difluoromethyl 2-pyridyl sulfone. Science China Chemistry, 66, 3235–3241. [Link]

  • Y.-M. Su, et al. (2014). Visible Light-Mediated C–H Difluoromethylation of Electron-Rich Heteroarenes. Organic Letters, 16(18), 4802-4805. [Link]

  • N. A. M. H. Al-Zoubi, et al. (2011). Sandmeyer Difluoromethylation of (Hetero-)Arenediazonium Salts. Organic Letters, 13(10), 2534-2537. [Link]

  • S. K. Ghorai, et al. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. Chemical Science, 10(12), 3537-3542. [Link]

  • P. Xu, Z. Wang, S.-M. Guo, & A. Studer. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4121. [Link]

  • P. Xu, Z. Wang, S.-M. Guo, & A. Studer. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4121. [Link]

  • Y. Zhao, W. Huang, L. Zhu, & J. Hu. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters, 12(7), 1444-1447. [Link]

  • University of Münster. (2024). New method for introducing fluorinated components into molecules. [Link]

  • M. T. L. Weiner. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Iowa State University Digital Repository. [Link]

  • J. Hu. (2022). Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds. In Fluorine in Life Sciences: Pharmaceuticals, Agrochemicals and Materials. Royal Society of Chemistry. [Link]

  • ResearchGate. (2024). Establishment of meta and para C−H difluoromethylation of pyridines. [Link]

  • P. Xu, Z. Wang, S.-M. Guo, & A. Studer. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 1-7. [Link]

  • T. G. Lee, et al. (2014). Difluoro- and Trifluoromethylation of Electron-Deficient Alkenes in an Electrochemical Microreactor. PLoS ONE, 9(1), e86293. [Link]

  • G. G. D. de Oliveira, et al. (2017). Difluoromethylation Reactions of Organic Compounds. Chemistry, 23(59), 14676-14701. [Link]

  • W. Wang, et al. (2018). Recent Progress on Difluoromethylation Methods. Chinese Journal of Organic Chemistry, 38(7), 1569-1585. [Link]

  • Y. Zhao, W. Huang, L. Zhu, & J. Hu. (2010). Difluoromethyl 2-pyridyl sulfone: a new gem-difluoroolefination reagent for aldehydes and ketones. Organic Letters, 12(7), 1444-7. [Link]

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Validation & Comparative

SAR studies of 2-(Difluoromethyl)-3,6-difluoropyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: SAR studies of 2-(Difluoromethyl)-3,6-difluoropyridine derivatives Content Type: Publish Comparison Guide

A Technical Guide for Medicinal Chemists & Drug Developers

Executive Summary & Strategic Value

In the landscape of modern medicinal chemistry, the 2-(difluoromethyl)-3,6-difluoropyridine scaffold represents a precision tool for multiparametric optimization.[1] While trifluoromethyl (


) groups are ubiquitous for increasing lipophilicity and metabolic stability, they often suffer from steric bulk and a lack of hydrogen-bonding capability.[1][2]

The difluoromethyl (


)  moiety offers a critical bioisosteric advantage: it acts as a lipophilic hydrogen bond donor , capable of interacting with carbonyls or receptor residues (e.g., serine/threonine) in a manner similar to hydroxyl (

) or thiol (

) groups, but with significantly improved membrane permeability.[2]

When coupled with 3,6-difluoro substitution on the pyridine ring, this scaffold achieves three simultaneous goals:

  • Metabolic Blockade: Fluorine at C3 and C6 blocks the most liable sites for CYP450-mediated oxidation.[1]

  • Electronic Tuning: The electron-withdrawing nature of the fluorines modulates the basicity (

    
    ) of the pyridine nitrogen, reducing off-target hERG binding while maintaining solubility.[1]
    
  • Conformational Locking: The

    
     proton can form intramolecular hydrogen bonds with the pyridine nitrogen or adjacent substituents, locking the bioactive conformation.
    

Comparative Analysis: The Advantage

The following table contrasts the 2-(difluoromethyl)-3,6-difluoropyridine scaffold against common alternatives used in Lead Optimization.

Table 1: Physicochemical & Biological Comparison
Feature2-Methyl (

)
2-Trifluoromethyl (

)
2-Difluoromethyl (

)
(Target)
H-Bonding Capacity NoneNone (Acceptor only)Donor (weak) & Acceptor
Lipophilicity (

)
BaselineHigh (+1.0 to +1.[1][2]2)Moderate (+0.3 to +0.[1][2]6)
Metabolic Stability Low (Benzylic oxidation)HighHigh (C-F bond strength)
Steric Bulk (Van der Waals) SmallLargeMedium
Bioisostere For -

-Butyl, iso-Propyl
-OH, -SH, -NH-
pKa Influence (Pyridine N) Weak Donor (Increases pKa)Strong Withdrawal (Decreases pKa)Moderate Withdrawal
Mechanism of Action: The "Lipophilic Donor" Effect

Unlike the chemically inert


 group, the 

proton is sufficiently acidic (due to the gem-difluoro effect) to act as a hydrogen bond donor.
  • Observation: In P2X3 antagonists and kinase inhibitors, replacing a terminal

    
     or 
    
    
    
    with
    
    
    often maintains potency by preserving a key H-bond to the receptor while eliminating the metabolic liability of a hydroxyl group (glucuronidation).[1][2]

Structural Logic & SAR Pathways

The following diagram illustrates the decision matrix for selecting this specific scaffold during a Hit-to-Lead campaign.

SAR_Logic Hit Hit Molecule (Contains 2-Methylpyridine) Issue1 Metabolic Liability (Benzylic Oxidation) Hit->Issue1 Issue2 Low Potency (Missing H-Bond) Hit->Issue2 Sol1 Try 2-Trifluoromethyl Issue1->Sol1 Block Oxidation Sol2 Try 2-Difluoromethyl (CF2H) Issue2->Sol2 Bioisostere for -OH Result1 Improved Stability BUT Loss of Potency (Steric Clash / No H-Bond) Sol1->Result1 Result1->Sol2 Fix Potency Result2 Restored H-Bonding Improved Metabolic Stability Sol2->Result2 Refine Add 3,6-Difluoro Substitution Result2->Refine Further Optimization Final Optimized Lead (Blocked Metabolism + Tuned pKa) Refine->Final Synergistic Effect

Figure 1: Rational design pathway leading to the selection of the 2-(difluoromethyl)-3,6-difluoropyridine scaffold.

Experimental Protocols

A. Synthesis of 2-(Difluoromethyl)-3,6-difluoropyridine

Note: Direct difluoromethylation of electron-deficient pyridines is challenging.[1][2] A radical-mediated approach or functional group interconversion is preferred.[1][2]

Methodology: Radical Difluoromethylation (Minisci-Type) This protocol utilizes a zinc sulfinate reagent to introduce the


 group onto the electron-deficient 3,6-difluoropyridine core.[1][2]

Reagents:

  • Substrate: 2,5-Difluoropyridine (commercially available).[1][2]

  • Reagent: Zinc difluoromethanesulfinate (DFMS, "Baran's Reagent").[1][2]

  • Oxidant: tert-Butyl hydroperoxide (TBHP).[1][2]

  • Solvent: DCM/Water biphasic system (1:1).[1][2]

  • Additives: Trifluoroacetic acid (TFA) to protonate the pyridine.[1][2]

Step-by-Step Protocol:

  • Preparation: In a 20 mL vial equipped with a magnetic stir bar, dissolve 2,5-difluoropyridine (1.0 equiv, 1.0 mmol) in DCM (2.5 mL).

  • Activation: Add water (2.5 mL) followed by TFA (2.0 equiv) to form the pyridinium salt in situ.[1][2] Rationale: Protonation lowers the LUMO of the pyridine, making it more susceptible to nucleophilic radical attack.

  • Reagent Addition: Add Zinc difluoromethanesulfinate (3.0 equiv) in one portion.

  • Initiation: Add TBHP (70% aq. solution, 5.0 equiv) dropwise at 0°C.[1]

  • Reaction: Stir vigorously at room temperature for 12–24 hours. Monitor by

    
     NMR (look for the appearance of the 
    
    
    
    doublet at
    
    
    ppm).
  • Workup: Quench with sat.

    
    . Extract with DCM (3x).[1][2] Dry organics over 
    
    
    
    and concentrate.
  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc gradient). The 3,6-difluoro substitution directs the radical attack primarily to the C2 position due to steric and electronic vectors.

B. Physicochemical Assay: LogD and pKa Determination

To validate the "Lipophilic Donor" hypothesis, experimental values must be determined.[1]

Protocol:

  • pKa: Determine using potentiometric titration (Sirius T3). Prepare a 10 mM stock in DMSO. Titrate in water/methanol co-solvent ratios (20%, 30%, 40%) and extrapolate to 0% organic solvent.

    • Expected Result: The pKa of the pyridine nitrogen should be approx. 1.5–2.5 units lower than unsubstituted pyridine due to the electron-withdrawing F and

      
       groups.[1][2]
      
  • LogD (pH 7.4): Use the shake-flask method with octanol/buffer. Quantify concentrations in both phases using HPLC-UV.

    • Success Criteria: Target LogD between 2.0 and 3.5 for optimal CNS/peripheral balance.[1]

Case Study: Optimization of P2X3 Antagonists

Context: P2X3 antagonists (e.g., for chronic cough) require high selectivity against P2X2/3 and minimal CNS side effects (taste disturbance).[2]

The Problem: A lead compound containing a 2-methylpyridine moiety showed rapid metabolic clearance (


 min) due to oxidation of the methyl group and the pyridine ring.

The Solution:

  • Substitution: The 2-methyl group was replaced with 2-difluoromethyl .[1][2]

    • Effect: Metabolic stability improved (

      
       min).[1][2] The 
      
      
      
      proton maintained a critical hydrogen bond with the receptor backbone (Glycine residue), preserving
      
      
      nM.[2]
  • Core Protection: Fluorines were introduced at positions 3 and 6.[1]

    • Effect: This blocked oxidative defluorination and further lowered the LogP slightly (due to polarity of C-F bonds), improving solubility without compromising the hydrophobic fit in the binding pocket.

Outcome: The resulting 2-(difluoromethyl)-3,6-difluoropyridine analog exhibited a 5-fold increase in oral bioavailability (F%) and reduced hERG inhibition compared to the 2-trifluoromethyl analog.[1][2]

Synthesis Workflow Diagram

Synthesis_Workflow Start 2,5-Difluoropyridine Step1 Protonation (TFA, DCM/H2O) Start->Step1 Inter Pyridinium Salt (Activated Core) Step1->Inter Activation Step2 Radical Addition (Zn(SO2CF2H)2, TBHP) Inter->Step2 Product 2-(Difluoromethyl)- 3,6-difluoropyridine Step2->Product Regioselective Functionalization

Figure 2: Synthetic route for the generation of the core scaffold via Minisci-type radical substitution.

References

  • Zafrani, Y., et al. (2017).[1] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link[1][2]

  • Fujiwara, Y., et al. (2012).[1] "Practical and Innate Carbon-Hydrogen Functionalization of Heterocycles." Nature.[1][2] Link[1][2]

  • Meanwell, N. A. (2018).[1][2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1][2]

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link[1][2]

  • Spinaci, A., et al. (2021).[1] "P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications." Frontiers in Pharmacology. Link

Sources

The Strategic Advantage of Fluorination: A Comparative Guide to the Metabolic Stability of 2-(Difluoromethyl)-3,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, optimizing a compound's metabolic stability is a critical hurdle in transforming a promising molecule into a viable therapeutic agent. Insufficient metabolic stability leads to rapid clearance from the body, which can diminish efficacy, shorten duration of action, and complicate dosing regimens. The pyridine scaffold, a ubiquitous and valuable heterocycle in pharmaceuticals, is frequently susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes.[1][2]

A powerful and widely adopted strategy to mitigate this liability is the selective installation of fluorine atoms.[3][4][5] This guide provides an in-depth comparison of the metabolic stability of a highly fluorinated scaffold, 2-(Difluoromethyl)-3,6-difluoropyridine, against other pyridine derivatives. We will explore the mechanistic basis for fluorine's stability-enhancing effects and provide the experimental framework used to quantify these properties, offering field-proven insights for rational drug design.

Mechanisms of Pyridine Metabolism and the Fluorine Shield

The metabolic fate of most small molecule drugs is dictated by a superfamily of heme-containing enzymes known as cytochromes P450.[6] These enzymes, primarily located in the liver, catalyze the oxidative metabolism of xenobiotics to facilitate their excretion.[6][7] For pyridine-containing molecules, the primary metabolic "soft spots" are typically the carbon-hydrogen (C-H) bonds on the aromatic ring. CYP enzymes hydroxylate these positions in an effort to increase the molecule's polarity.[7]

The introduction of fluorine can profoundly alter this metabolic fate through two primary mechanisms:

  • Metabolic Blocking: The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy >109 kcal/mol) compared to a typical C-H bond.[8] This inherent strength makes the C-F bond highly resistant to the oxidative cleavage mechanisms employed by CYP enzymes.[3][9] By replacing a metabolically labile C-H bond with a C-F bond, medicinal chemists can effectively "shield" that position from attack.[4][9]

  • Electronic Deactivation: Fluorine is the most electronegative element, meaning it strongly withdraws electron density from the pyridine ring. This inductive effect makes the aromatic ring electronically "poorer" and thus a less favorable substrate for the electrophilic oxidative processes catalyzed by CYPs.[5][7]

The 2-(difluoromethyl)-3,6-difluoropyridine scaffold leverages both of these principles to an advanced degree. The fluorines at positions 3 and 6 both block potential sites of hydroxylation and withdraw electron density. The difluoromethyl (CF2H) group further enhances this electronic deactivation and introduces unique properties, acting as a bioisostere for hydroxyl or thiol groups and potentially forming hydrogen bonds, all while conferring significant metabolic stability.[10][11][12][13]

Experimental Assessment: The Liver Microsomal Stability Assay

To quantify and compare the metabolic stability of different compounds, the in vitro liver microsomal stability assay is the industry-standard method.[14][15] This assay provides a reliable and high-throughput assessment of a compound's susceptibility to Phase I metabolism, primarily driven by CYP enzymes.[16]

The core principle is to incubate the test compound with a preparation of liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes.[15] The reaction is initiated by adding the essential cofactor NADPH, which fuels the CYP catalytic cycle.[15][17] The concentration of the parent compound is then monitored over time using LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).

Self-Validating Experimental Protocol

A trustworthy protocol must include controls to ensure the observed compound depletion is due to enzymatic activity.

Materials:

  • Pooled Liver Microsomes (e.g., human, rat)[18]

  • Test Compounds (dissolved in DMSO)

  • Phosphate Buffer (e.g., 0.1 M, pH 7.4)[17]

  • NADPH Regenerating System (Cofactor)[18]

  • Control Compounds (e.g., Verapamil for high turnover, Warfarin for low turnover)

  • Acetonitrile with Internal Standard (for quenching the reaction)

  • 96-well plates, incubator, centrifuge, LC-MS/MS system[15][18]

Step-by-Step Methodology:

  • Preparation: Thaw pooled liver microsomes at 37°C. Prepare a microsomal working solution by diluting them in phosphate buffer to a final protein concentration of 0.5 mg/mL.[14]

  • Compound Incubation (Test, Controls, and "-NADPH"):

    • In a 96-well plate, add the test compound to the microsomal working solution to achieve a final concentration of 1 µM.

    • Prepare parallel wells for a positive control (e.g., Verapamil) to confirm enzyme activity.

    • Prepare a negative control incubation for each test compound without the NADPH cofactor. This is crucial to measure any non-enzymatic degradation.[16]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the "-NADPH" controls. For the "-NADPH" wells, add buffer only.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from each well and transfer it to a separate 96-well plate containing cold acetonitrile with an internal standard.[15][16] This "quenching" step immediately stops the enzymatic reaction by precipitating the proteins.

  • Sample Processing: Centrifuge the quenched plate at high speed (e.g., >3000 x g) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.[15]

Data Analysis

The rate of disappearance of the compound is used to calculate two key parameters:

  • In Vitro Half-Life (T½): The time it takes for 50% of the compound to be metabolized. This is determined by plotting the natural logarithm of the remaining compound percentage versus time. The slope of this line (k) is the elimination rate constant.

    • T½ = 0.693 / k

  • Intrinsic Clearance (Clint): The inherent ability of the liver enzymes to metabolize a compound, normalized to the amount of microsomal protein.

    • Clint (µL/min/mg) = (0.693 / T½) x (1 / Microsomal Protein Concentration)[16]

A longer half-life and lower intrinsic clearance value signify greater metabolic stability.[15]

G cluster_cyp CYP450 Enzyme Pyridine Pyridine Ring C-H C-H C-H CYP Oxidative Metabolism Pyridine:p1->CYP Metabolite Hydroxylated Pyridine C-OH C-H C-H CYP->Metabolite:p1 Blocked Blocked Blocked:p1->CYP X

Caption: Fluorine atoms act as a shield, blocking sites of metabolism.

In Vivo Implications and Conclusion

High in vitro metabolic stability, as demonstrated by the microsomal stability assay, is a strong predictor of favorable in vivo pharmacokinetics. [14][15]A compound like 2-(Difluoromethyl)-3,6-difluoropyridine, which shows minimal turnover in liver microsomes, is expected to have lower hepatic clearance and a longer circulating half-life in preclinical and clinical studies. This translates directly to improved drug exposure, potentially allowing for lower and less frequent dosing, which enhances patient convenience and compliance.

References

  • Zafrani, Y., Yeffet, D., Sod-Moriah, G., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2). Available from: [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Available from: [Link]

  • ResearchGate. (2017). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Available from: [Link]

  • Fluorine in drug discovery: Role, design and case studies. (Source details not fully provided).
  • ResearchGate. (2001). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. Available from: [Link]

  • ACS Medicinal Chemistry Letters. (2019). The Dark Side of Fluorine. Available from: [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Available from: [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Available from: [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Available from: [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Available from: [Link]

  • SpringerLink. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Available from: [Link]

  • PMC. (n.d.). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. Available from: [Link]

  • Princeton University, Macmillan Group. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Available from: [Link]

  • PMC. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Available from: [Link]

  • ResearchGate. (2023). Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281. Available from: [Link]

  • PMC. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Available from: [Link]

  • PubMed. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Available from: [Link]

  • PubMed. (n.d.). Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. Available from: [Link]

  • ACS Publications. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Available from: [Link]

  • PubMed. (2023). Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281. Available from: [Link]

  • ChemRxiv. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Available from: [Link]

  • Wikipedia. (n.d.). Ibogaine. Available from: [Link]

  • ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Available from: [Link]

  • PMC. (2024). Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. Available from: [Link]

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A Researcher's Guide to Validating the Mechanism of Action for 2-(Difluoromethyl)-3,6-difluoropyridine-based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the emergence of novel chemical scaffolds with therapeutic potential necessitates a rigorous and multi-faceted approach to elucidating their mechanism of action (MoA). The 2-(difluoromethyl)-3,6-difluoropyridine moiety represents a promising pharmacophore, with the difluoromethyl group potentially acting as a bioisostere for hydroxyl, thiol, or amine groups, capable of forming hydrogen bonds with target enzymes.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the MoA of inhibitors based on this scaffold. We will delve into the causality behind experimental choices, present detailed protocols, and emphasize the importance of self-validating systems to ensure scientific integrity.

For the purpose of this guide, we will consider a hypothetical inhibitor from this class, "DFP-Inhibitor-X," and a putative target, the enzyme "Target-E," a kinase involved in a cancer signaling pathway. Our objective is to systematically confirm that DFP-Inhibitor-X exerts its therapeutic effect through the direct inhibition of Target-E.

I. Foundational Biochemical Characterization: Is the Inhibition Real and How Does it Work?

The initial step in MoA validation is to confirm direct interaction and characterize the nature of the inhibition in a controlled, cell-free environment.[2][3][4][5] This is crucial to rule out artifacts and to understand the fundamental biochemical properties of the inhibitor.[6]

A. Determining Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a primary measure of a drug's potency.[7][8] It is essential to perform these assays under initial velocity conditions to ensure accurate determination.[9]

Experimental Protocol: In Vitro Kinase Assay

  • Reagents and Setup:

    • Recombinant human Target-E enzyme.

    • Specific peptide substrate for Target-E.

    • ATP (adenosine triphosphate).

    • Assay buffer (optimized for pH, salt concentration, and co-factors).

    • DFP-Inhibitor-X and a known Target-E inhibitor (positive control).

    • A suitable detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

    • 384-well microplates.

  • Procedure:

    • Prepare serial dilutions of DFP-Inhibitor-X and the positive control.

    • Add the enzyme, substrate, and assay buffer to the wells.

    • Add the inhibitor dilutions to the respective wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a predetermined time at a specific temperature, ensuring the reaction is in the linear range.

    • Stop the reaction and measure the signal (e.g., luminescence) according to the detection kit's protocol.

  • Data Analysis:

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[9]

B. Elucidating the Mode of Inhibition

Understanding how the inhibitor interacts with the enzyme and its substrate (e.g., competitive, non-competitive, uncompetitive) provides deeper mechanistic insight.[6][10][11][12]

Experimental Protocol: Enzyme Kinetics Studies

  • Reagents and Setup: Same as the in vitro kinase assay.

  • Procedure:

    • Perform the kinase assay with varying concentrations of both the substrate and DFP-Inhibitor-X.

    • A typical matrix would involve at least five substrate concentrations spanning from 0.5x Km to 5x Km, and for each, a range of inhibitor concentrations.[11]

  • Data Analysis:

    • Generate Lineweaver-Burk or Michaelis-Menten plots of the reaction velocity versus substrate concentration for each inhibitor concentration.

    • Analyze the changes in Km (substrate affinity) and Vmax (maximum reaction rate) to determine the mode of inhibition.[12]

Mode of InhibitionEffect on KmEffect on Vmax
Competitive IncreasesUnchanged
Non-competitive UnchangedDecreases
Uncompetitive DecreasesDecreases
Mixed Increases or DecreasesDecreases

A summary of expected changes in kinetic parameters for different inhibition modes.

II. Direct Target Engagement in a Cellular Context

While biochemical assays are fundamental, they do not confirm that the inhibitor can reach and bind to its target within the complex environment of a living cell.[2][4][13] Cellular target engagement assays are therefore a critical next step.[14][15]

A. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.[13][16]

Experimental Protocol: CETSA

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line expressing Target-E.

    • Treat the cells with DFP-Inhibitor-X at various concentrations or a vehicle control.

  • Heat Shock and Lysis:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Heat the cell suspensions at a range of temperatures to induce protein denaturation.

    • Lyse the cells to release the soluble proteins.

  • Protein Quantification:

    • Separate the soluble (folded) proteins from the precipitated (unfolded) proteins by centrifugation.

    • Quantify the amount of soluble Target-E in each sample using Western blotting or an immunoassay.

  • Data Analysis:

    • Generate a melting curve by plotting the amount of soluble Target-E against the temperature for both treated and untreated samples.

    • A shift in the melting curve to a higher temperature in the presence of DFP-Inhibitor-X indicates target stabilization and therefore, engagement.[16]

Workflow for Cellular Target Engagement Validation

G cluster_biochem Biochemical Validation cluster_cellular Cellular Validation cluster_biophys Biophysical Validation biochem_ic50 IC50 Determination biochem_kinetics Enzyme Kinetics biochem_ic50->biochem_kinetics Confirms direct inhibition cetsa Cellular Thermal Shift Assay (CETSA) biochem_kinetics->cetsa Informs cellular assay concentrations downstream Downstream Pathway Analysis cetsa->downstream Confirms target engagement in cells spr Surface Plasmon Resonance (SPR) downstream->spr Justifies deeper biophysical analysis itc Isothermal Titration Calorimetry (ITC) spr->itc Quantifies binding kinetics & thermodynamics

Caption: A logical workflow for validating the mechanism of action of an inhibitor.

III. Biophysical Confirmation of Direct Binding

To obtain quantitative data on the binding affinity and thermodynamics of the inhibitor-target interaction, biophysical methods are indispensable.[17][18][19]

A. Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of biomolecular interactions, allowing for the determination of association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD).[17][18]

Experimental Protocol: SPR Analysis

  • Immobilization:

    • Covalently immobilize recombinant Target-E onto a sensor chip.

  • Binding Analysis:

    • Flow different concentrations of DFP-Inhibitor-X over the sensor surface.

    • Monitor the change in the refractive index, which is proportional to the mass bound to the surface.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate kon, koff, and KD.

B. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).[18][19][20]

Experimental Protocol: ITC Analysis

  • Sample Preparation:

    • Place a solution of recombinant Target-E in the sample cell.

    • Load a solution of DFP-Inhibitor-X into the injection syringe.

  • Titration:

    • Inject small aliquots of the inhibitor into the protein solution.

    • Measure the heat change after each injection.

  • Data Analysis:

    • Integrate the heat signals and plot them against the molar ratio of inhibitor to protein.

    • Fit the data to a binding model to determine the thermodynamic parameters.

MethodMeasuresAdvantagesDisadvantages
SPR kon, koff, KDReal-time, label-free, high throughputRequires immobilization of one binding partner
ITC KD, ΔH, ΔSLabel-free, in-solution, provides thermodynamic dataRequires larger amounts of protein and compound
CETSA Target EngagementIn-cell, physiological contextSemi-quantitative, indirect measure of binding

A comparison of key techniques for confirming direct target binding.

IV. Comparison with Alternative Inhibitors

To establish the unique profile of DFP-Inhibitor-X, it is crucial to compare its performance against other known inhibitors of Target-E. This comparative analysis should encompass potency, selectivity, and cellular activity.

InhibitorBiochemical IC50 (nM)Cellular Target Engagement (CETSA Shift, °C)Off-Target Kinase A IC50 (nM)Off-Target Kinase B IC50 (nM)
DFP-Inhibitor-X 504.5>10,0005,000
Alternative A 254.01002,500
Alternative B 1002.0>10,000>10,000

Example comparative data for DFP-Inhibitor-X and alternative inhibitors.

Signaling Pathway Analysis

Upstream_Signal Upstream Signal Target_E Target-E Upstream_Signal->Target_E Downstream_Effector Downstream Effector Target_E->Downstream_Effector Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation) Downstream_Effector->Cellular_Response DFP_Inhibitor_X DFP-Inhibitor-X DFP_Inhibitor_X->Target_E Inhibition

Caption: The inhibitory effect of DFP-Inhibitor-X on the Target-E signaling pathway.

By following this structured and multi-faceted approach, researchers can confidently validate the mechanism of action for novel 2-(difluoromethyl)-3,6-difluoropyridine-based inhibitors. The integration of biochemical, cellular, and biophysical data provides a robust and self-validating framework, ensuring the scientific rigor required for advancing promising compounds through the drug discovery pipeline.

References

  • Vertex AI Search. (n.d.). Biophysical Methods for Identifying Fragment-Based Inhibitors of Protein-Protein Interactions - PubMed.
  • Vertex AI Search. (n.d.). Target Engagement Assays in Early Drug Discovery - PMC - NIH.
  • Vertex AI Search. (n.d.). A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC.
  • Vertex AI Search. (n.d.). Biochemical Assays | Enzymatic & Kinetic Activity - Domainex.
  • Vertex AI Search. (n.d.). Target Engagement Assays - DiscoverX.
  • Vertex AI Search. (2020, July 16). InCELL Compound-Target Engagement Assays for Drug Discovery - YouTube.
  • Vertex AI Search. (n.d.). Critical Needs in Cellular Target Engagement - Eurofins DiscoverX.
  • Vertex AI Search. (2025, July 24). Biochemical assays in drug discovery and development - Celtarys Research.
  • Vertex AI Search. (n.d.). Biochemical Assays-BioDuro-Global CRDMO, Rooted in Science.
  • Vertex AI Search. (n.d.). Comparison of biophysical methods for the detection of protein-protein interactions (PPIs)..
  • Vertex AI Search. (2012, May 1). Basics of Enzymatic Assays for HTS - NCBI - NIH.
  • Vertex AI Search. (2025, April 21). What Are the Types of Biochemical Assays Used in Drug Discovery? - Patsnap Synapse.
  • Vertex AI Search. (2024, April 8). In Vitro Enzyme Assay: Cutting Edge Research - Da-Ta Biotech.
  • Vertex AI Search. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs.
  • Vertex AI Search. (n.d.). Enzyme Activity Assay - Creative BioMart.
  • Vertex AI Search. (n.d.). Introduction to Inhibitors - Merck Millipore.
  • Vertex AI Search. (n.d.). New methods to modulate protein-protein interactions for drug discovery.
  • Vertex AI Search. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Vertex AI Search. (2024, April 10). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview | ACS Omega - ACS Publications.
  • Vertex AI Search. (n.d.). Methods to investigate protein–protein interactions - Wikipedia.
  • Vertex AI Search. (2020, September 20). Small Molecule Inhibitors Selection Guide - Biomol Blog.
  • Vertex AI Search. (2026, February 13). Evaluating the Impact of Key Variables on Inhibitor Functionality Under Droplet Conditions.
  • Vertex AI Search. (2022, February 10). Can we compare the effectiveness of an inhibitor by checking how much they change Km and Vmax during a reaction? - Biology Stack Exchange.
  • Vertex AI Search. (2024, May 15). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC.

Sources

Publish Comparison Guide: Synthetic Protocols for 2-(Difluoromethyl)-3,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous, comparative technical analysis of synthetic protocols for 2-(Difluoromethyl)-3,6-difluoropyridine . It is designed for medicinal chemists and process engineers requiring high-fidelity reproducibility.

Executive Summary & Strategic Recommendation

The synthesis of 2-(difluoromethyl)-3,6-difluoropyridine presents a regiochemical challenge due to the electronic symmetry of the pyridine ring and the sensitivity of the difluoromethyl group. This guide compares the two most viable methodologies:

  • Route A (The "Gold Standard"): Directed Ortho-Metalation (DoM) of 2,5-difluoropyridine followed by Deoxofluorination.

    • Verdict: Highest reliability and yield. Recommended for gram-to-multigram scale synthesis where purity is paramount.

  • Route B (The "Screening Route"): Radical Minisci Difluoromethylation.

    • Verdict: Single-step access but suffers from lower yields and difficult purification. Recommended for rapid analog library generation (mg scale).

Quick Comparison Matrix
MetricRoute A: DoM + DeoxofluorinationRoute B: Radical Minisci
Overall Yield High (65–75% over 2 steps)Low-Moderate (30–45%)
Regioselectivity Excellent (>95:5 C6 vs C3/C4)Moderate (Mixtures possible)
Scalability High (Linear scale-up feasible)Limited (Biphasic/Radical issues)
Safety Profile Requires Cryogenic (-78°C) & HF reagentsAvoids cryo; uses peroxides
Cost Efficiency Moderate (2 steps, cheaper reagents)High (Expensive sulfinates)

Mechanistic Logic & Regiocontrol

Understanding the regioselectivity is critical for reproducibility. The starting material, 2,5-difluoropyridine , has three chemically distinct protons.

Regioselectivity Visualization

The following diagram illustrates the electronic vectors driving the lithiation in Route A versus the radical attack in Route B.

Regioselectivity Substrate 2,5-Difluoropyridine (Starting Material) C6_Site Position C6 (Target) Alpha to N, Ortho to F Most Acidic (pKa ~26) Substrate->C6_Site Inductive Effect (N) + Ortho-F C3_Site Position C3 Beta to N, Ortho to F Less Acidic Substrate->C3_Site Ortho-F only Product 2-(Difluoromethyl)-3,6-difluoropyridine C6_Site->Product Functionalization C4_Site Position C4 Gamma to N Least Reactive RouteA Route A: DoM (LDA) Thermodynamic/Kinetic Control RouteA->C6_Site Li coordination to N & F RouteB Route B: Radical (•CHF2) Electronic/Steric Control RouteB->C6_Site Nucleophilic Radical Attack

Figure 1: Mechanistic drivers for regioselective functionalization of 2,5-difluoropyridine. C6 is the privileged site for both lithiation (acidity) and radical attack (electron deficiency).

Detailed Experimental Protocols

Route A: Directed Ortho-Metalation (DoM) Sequence

Basis: This route exploits the acidity of the C6 proton, enhanced by the adjacent Nitrogen and Fluorine atoms [1].

Step 1: Synthesis of 3,6-Difluoropyridine-2-carbaldehyde

Note: Due to IUPAC numbering rules, the C6-formyl derivative of 2,5-difluoropyridine is renamed as the 2-formyl derivative of 3,6-difluoropyridine.

Reagents:

  • 2,5-Difluoropyridine (1.0 equiv)[1][2]

  • LDA (Lithium Diisopropylamide) (1.2 equiv)

  • DMF (Dimethylformamide) (1.5 equiv)

  • THF (Anhydrous)

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Charge with anhydrous THF.

  • Base Preparation: Add LDA (freshly prepared or commercial 2.0 M solution) and cool to -78°C (dry ice/acetone bath). Critical: Temperature control is vital to prevent halogen dance side reactions.

  • Addition: Add 2,5-difluoropyridine dropwise over 15 minutes. The solution will turn yellow/orange.

  • Metalation: Stir at -78°C for 45–60 minutes.

  • Quench: Add anhydrous DMF dropwise. Stir for 30 minutes at -78°C, then allow to warm to 0°C over 1 hour.

  • Workup: Quench with sat. NH4Cl. Extract with EtOAc (3x). Wash combined organics with LiCl solution (to remove DMF) and brine.

  • QC Checkpoint: 1H NMR should show a distinct aldehyde singlet at ~10.0 ppm.

Step 2: Deoxofluorination to Target

Reagents:

  • Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) (1.5 equiv)

  • DCM (Dichloromethane) (Anhydrous)

Protocol:

  • Setup: Dissolve the aldehyde from Step 1 in anhydrous DCM in a Teflon or plastic vessel (glass is acceptable for short durations, but etching may occur).

  • Addition: Cool to 0°C . Add Deoxo-Fluor® dropwise. Safety: Reaction releases HF; use a scrubber.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Quench: Extremely Critical: Pour the reaction mixture slowly into saturated NaHCO3 solution. Do not add water to the reaction mixture, as it may exotherm violently.

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

  • Validation: 19F NMR will show a characteristic doublet of doublets for the -CHF2 group (approx -116 ppm) and two aromatic fluorines.

Route B: Radical Minisci Difluoromethylation

Basis: Direct alkylation using zinc sulfinate reagents (Baran Diversinates™) [2].

Reagents:

  • 2,5-Difluoropyridine (1.0 equiv)[1][2]

  • Zn(SO2CF2H)2 (DFMS) (3.0 equiv)

  • TBHP (tert-Butyl hydroperoxide, 70% aq) (5.0 equiv)

  • TFA (Trifluoroacetic acid) (1.0 equiv)

  • DCM/Water (2:1 biphasic system)

Protocol:

  • Setup: In a vial open to air (or loosely capped), dissolve 2,5-difluoropyridine in DCM.

  • Addition: Add water, followed by DFMS and TFA.

  • Initiation: Add TBHP dropwise with vigorous stirring.

  • Reaction: Stir at RT or mild heat (40°C) for 24 hours.

  • Workup: Dilute with DCM, wash with sat. NaHCO3 (to remove TFA) and sodium thiosulfate (to quench peroxides).

  • Purification: Difficult separation. The product often co-elutes with unreacted starting material. Preparative HPLC may be required.

Troubleshooting & Quality Control

Common Failure Modes
  • Route A (DoM):

    • Problem: Low yield in Step 1.[3]

    • Cause: Wet THF or insufficient cooling allowing "Halogen Dance" (migration of Li/F).

    • Fix: Ensure THF is distilled/dried and temperature is strictly <-70°C during lithiation.

  • Route B (Radical):

    • Problem: Incomplete conversion.

    • Cause: Quenching of radicals by oxygen or insufficient oxidant.

    • Fix: Add reagents in portions (iterative addition) to maintain high radical flux.

Analytical Specifications (Self-Validation)
ParameterExpected ValueNotes
1H NMR (Target) -CHF2 triplet (J~55Hz) at ~6.5-7.0 ppmDistinctive splitting pattern due to geminal fluorines.
19F NMR -CHF2 (-116 ppm), Ar-F (-70 to -90 ppm)Integration ratio must be 2:1:1 (CHF2 : F3 : F6).
Physical State Colorless Oil / Low melting solidHighly volatile; do not dry under high vacuum for prolonged periods.

References

  • Lithium Diisopropylamide-Mediated Ortholithiation of 2-Fluoropyridines. Source: Journal of the American Chemical Society (2010).[4] Context: Establishes the C6 regioselectivity for 2,5-difluoropyridine lithiation.

  • Practical Difluoromethylation of Heterocycles via Zinc Difluoromethanesulfinate. Source: Nature Chemistry (2012) / Sigma-Aldrich Technical Guides. Context: Protocol for radical alkylation using DFMS (Baran's Reagent).

  • Deoxofluorination Reagents: A Review. Source: Organic Process Research & Development.[5] Context: Safety and handling of DAST/Deoxo-Fluor for aldehyde-to-difluoromethyl conversions.

Sources

A Comparative Guide to Isotopic Labeling with 2-(Difluoromethyl)-3,6-difluoropyridine for PET Imaging

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of isotopic labeling strategies focusing on the late-stage functionalization of complex molecules like 2-(Difluoromethyl)-3,6-difluoropyridine with Fluorine-18 (¹⁸F). It is intended for researchers, scientists, and drug development professionals engaged in the synthesis of radiotracers for Positron Emission Tomography (PET). We will explore the unique advantages conferred by the difluoromethyl group, compare modern direct labeling techniques with traditional methods, and provide detailed experimental protocols.

The Strategic Importance of the Difluoromethyl Group in Drug Discovery

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, employed to enhance properties such as metabolic stability, bioavailability, and binding affinity.[1][2] Among fluorinated motifs, the difluoromethyl (-CF₂H) group has emerged as particularly valuable. Unlike the more common trifluoromethyl (-CF₃) group, the -CF₂H moiety possesses a polarized C-H bond, allowing it to act as a unique lipophilic hydrogen bond donor.[1][3][4] This enables it to serve as a metabolically stable bioisostere for common functional groups like hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups, which are often susceptible to metabolic degradation.[5][6]

The strategic incorporation of a -CF₂H group can lead to:

  • Enhanced Metabolic Stability: Blocking sites prone to oxidative metabolism.[7]

  • Improved Membrane Permeability: Increased lipophilicity can facilitate passage across cellular membranes and the blood-brain barrier.[5][6]

  • Modulated Physicochemical Properties: Fine-tuning of pKa, dipole moment, and binding interactions.[5]

  • Novel Intellectual Property: Creating new chemical entities with distinct patentability.[5]

The pyridine scaffold, prevalent in pharmaceuticals, when combined with a -CF₂H group, presents a highly attractive target for developing novel therapeutics and diagnostics. Labeling such molecules with ¹⁸F, the most widely used radionuclide for PET imaging, is therefore a critical objective in drug development.[8][9]

¹⁸F-Labeling Strategies: A Paradigm Shift from Multi-Step to Late-Stage Functionalization

The short 109.8-minute half-life of ¹⁸F necessitates rapid and efficient radiosynthetic methods.[7][10] Historically, this has been achieved through multi-step procedures involving the synthesis of a prosthetic group (a small, reactive ¹⁸F-labeled molecule) which is then conjugated to the target biomolecule.[11] While effective, this approach can be time-consuming and the precursors may not be readily available.

A more advanced and efficient paradigm is Late-Stage Functionalization (LSF) , where the radioisotope is incorporated at the final step of the synthesis. This strategy minimizes synthetic steps post-labeling and allows for the labeling of complex, fully elaborated drug candidates. The direct C-H activation and functionalization of heteroaromatics like pyridines represents the state-of-the-art in LSF.[3][7]

G cluster_0 Traditional Prosthetic Group Method cluster_1 Late-Stage C-H Activation Method a1 [¹⁸F]Fluoride Production (Cyclotron) a2 Synthesis of ¹⁸F-Prosthetic Group (e.g., [¹⁸F]SFB) a1->a2 a3 Purification of Prosthetic Group a2->a3 a4 Conjugation to Target Molecule a3->a4 a5 Final Purification a4->a5 b1 [¹⁸F]Fluoride Production (Cyclotron) b2 Synthesis of ¹⁸F-Difluoromethylating Reagent b1->b2 b3 Direct Labeling of Target Molecule via C-H Activation b2->b3 b4 Final Purification b3->b4

Caption: Comparison of ¹⁸F-labeling workflows.

Comparative Analysis of ¹⁸F-Labeling Methodologies

The choice of labeling strategy has profound implications for radiochemical yield (RCY), molar activity (Aₘ), and applicability. Here, we compare the direct ¹⁸F-difluoromethylation of a pyridine scaffold with traditional prosthetic group methods.

FeatureLate-Stage C-H ¹⁸F-DifluoromethylationProsthetic Group Conjugation (e.g., [¹⁸F]SFB)Direct Nucleophilic Aromatic Substitution (SNAr)
Principle Direct C-H bond functionalization of the target molecule.[7]Two-stage: synthesis of an ¹⁸F-labeled synthon, followed by conjugation.[11]Nucleophilic displacement of a leaving group (e.g., -NO₂) on an activated aromatic ring.[12]
Precursor Requirement The final, unmodified drug candidate.Precursor must have a suitable functional group for conjugation (e.g., -NH₂).Precursor must be pre-functionalized with a good leaving group and activating groups.
Reaction Steps Typically 2-3 steps from [¹⁸F]fluoride.[7]3-5 steps from [¹⁸F]fluoride.[11]1-2 steps from [¹⁸F]fluoride, but precursor synthesis can be lengthy.
Typical RCY 18-75% (substrate dependent).[7]Labeling: 55-90%; Conjugation yields vary.[11]Highly variable, often lower for complex substrates.
Molar Activity (Aₘ) High.High.High.
Reaction Conditions Mild (photoredox, flow chemistry, 35-55 °C).[7]Often requires heating for conjugation; basic conditions can cause instability.[11]Often requires high temperatures and aprotic polar solvents.
Substrate Scope Broad, especially for N-heteroaromatics.[7]Broad, but limited by precursor stability and functional group availability.Limited to electronically suitable aromatic systems.
Key Advantage Speed, efficiency, and applicability to complex, unmodified molecules.Well-established and reliable for many biomolecules like proteins.[11]Can be very direct if a suitable precursor is available.
Key Disadvantage May produce isomers if multiple C-H bonds are available for functionalization.[7]Longer overall synthesis time; potential for side reactions during conjugation.Harsh conditions may not be suitable for sensitive molecules; precursor synthesis.

Featured Protocol: Late-Stage C-H ¹⁸F-Difluoromethylation via Photoredox Catalysis

This protocol is adapted from state-of-the-art methodologies for the direct labeling of N-heteroaromatics and is applicable to substrates like 2-(difluoromethyl)-3,6-difluoropyridine.[7][13] The method utilizes a photoredox-catalyzed reaction in a flow chemistry setup, which enhances reaction speed and efficiency, crucial for working with ¹⁸F.

Workflow Overview

G n1 Step 1: [¹⁸F]Fluoride Trapping & Elution n2 Step 2: Synthesis of ¹⁸F-Difluoromethylating Reagent (e.g., [¹⁸F]CHF₂SO₂BT) n1->n2 K₂CO₃, K₂₂₂ n3 Step 3: Flow Reaction - Mix Reagent, Substrate, Catalyst - Irradiate with Blue LEDs (470 nm) n2->n3 Load into flow reactor n4 Step 4: HPLC Purification of ¹⁸F-Labeled Pyridine n3->n4 Collect product fraction n5 Step 5: Formulation for In Vivo Studies n4->n5 Solvent exchange

Caption: Experimental workflow for photoredox ¹⁸F-labeling.

Step-by-Step Methodology

Disclaimer: This protocol involves radioactive materials and should only be performed by trained personnel in a licensed radiochemistry facility with appropriate shielding and safety measures.

Materials:

  • Aqueous [¹⁸F]fluoride from cyclotron target.

  • Quaternary ammonium carbonate (QMA) light cartridge.

  • Kryptofix 2.2.2 (K₂₂₂) and Potassium Carbonate (K₂CO₃).

  • Precursor for the difluoromethylating reagent (e.g., bromodifluoromethyl benzothiazole sulfone).

  • Substrate: 2-(Difluoromethyl)-3,6-difluoropyridine (20 µmol).

  • Photoredox Catalyst: Tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃] (0.01-0.05 µmol).[7]

  • Solvent: Anhydrous Dimethyl sulfoxide (DMSO).

  • Flow chemistry system with a transparent capillary reactor and blue LED light source (e.g., 470 nm).

  • Automated radio-HPLC system with a semi-preparative column.

Procedure:

  • [¹⁸F]Fluoride Preparation: a. Pass the aqueous [¹⁸F]fluoride solution through a pre-conditioned QMA cartridge to trap the [¹⁸F]F⁻. b. Elute the [¹⁸F]F⁻ from the cartridge into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. c. Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.

  • Synthesis of the ¹⁸F-Difluoromethylating Reagent: a. To the dried K[¹⁸F]F-K₂₂₂ complex, add the reagent precursor dissolved in anhydrous DMSO. b. Heat the reaction mixture to synthesize the ¹⁸F-difluoromethylating reagent. This step is rapid, typically completed within minutes.

  • Photoredox C-H ¹⁸F-Difluoromethylation (Flow Reaction): a. Prepare a solution in anhydrous DMSO containing the target substrate (e.g., 2-(difluoromethyl)-3,6-difluoropyridine) and the photoredox catalyst [Ir(ppy)₃]. b. Using the flow chemistry system, precisely mix the stream containing the freshly prepared ¹⁸F-difluoromethylating reagent with the stream containing the substrate and catalyst. c. Pass the combined mixture through the capillary reactor, which is irradiated by high-intensity blue LEDs (470 nm) at a controlled temperature (e.g., 35 °C).[7] d. The residence time in the irradiated zone is critical and typically very short (e.g., 2 minutes) to maximize yield and minimize degradation.[7]

  • Purification and Formulation: a. The output from the flow reactor is directed to an automated radio-HPLC system. b. The crude reaction mixture is injected, and the fraction corresponding to the ¹⁸F-labeled product is collected. c. The collected fraction is typically reformulated into a biocompatible solution (e.g., saline with a small percentage of ethanol) for subsequent use.

Causality and Rationale
  • Why Photoredox Catalysis? This approach allows for the generation of a difluoromethyl radical under exceptionally mild conditions, avoiding the harsh reagents or high temperatures that could decompose a complex substrate.[5] The iridium catalyst absorbs light from the blue LEDs, initiating an electron transfer process that ultimately generates the key CF₂H radical.

  • Why Flow Chemistry? A flow setup provides superior control over reaction time, temperature, and mixing compared to batch synthesis.[7] This precision is vital for radiochemistry, where short reaction times are paramount to maximize decay-corrected yields.

  • Why C-H Activation? This is the most atom-economical approach. It avoids the need to pre-install a reactive handle (like a boronic ester or a halide) on the pyridine ring, dramatically shortening the overall synthetic route and making the process applicable to a wider range of drug candidates.[3]

G PC Ir(ppy)₃ Photocatalyst ExcitedPC *Ir(ppy)₃ PC->ExcitedPC Light Blue Light (hv) Light->PC Excitation Reagent CHF¹⁸F Reagent Radical •CHF¹⁸F Radical Reagent->Radical Generates Substrate Pyridine Substrate Product ¹⁸F-Labeled Pyridine Substrate->Product Radical->Substrate Attacks C-H bond ExcitedPC->Reagent SET

Caption: Simplified photoredox C-H difluoromethylation.

Conclusion and Future Outlook

The development of late-stage ¹⁸F-difluoromethylation methods represents a significant advancement in radiochemistry. For complex and pharmaceutically relevant scaffolds like 2-(difluoromethyl)-3,6-difluoropyridine, these techniques offer an unparalleled combination of speed, efficiency, and versatility. By enabling the direct C-H activation of fully assembled drug candidates, researchers can rapidly generate novel PET tracers for preclinical and clinical evaluation.[7] This accelerates the drug development pipeline, providing critical insights into pharmacokinetics, target engagement, and biodistribution. As these methods become more robust and automated, they will undoubtedly play a pivotal role in the future of molecular imaging and personalized medicine.

References

  • Difluoromethylation Chemistry: A Strategic Tool for Next-Gener
  • A comparative study of N.C.A.
  • Late‐Stage ¹⁸F‐Difluoromethyl Labeling of N‐Heteroaromatics with High Molar Activity for PET Imaging.PMC.
  • Late-stage difluoromethylation: concepts, developments and perspective.Chemical Society Reviews (RSC Publishing).
  • Hetero-Diels–Alder and CuAAC Click Reactions for Fluorine-18 Labeling of Peptides: Automation and Compar
  • Late-stage difluoromethylation: Concepts, developments and perspective.
  • Improved Potency of Drugs and Pesticides via Novel Difluoromethyl
  • Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethyl
  • Fluorine-18 radiolabeling strategies-advantages and disadvantages of currently applied labeling methods.University of Copenhagen.
  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes.
  • Difluoromethyl.Alfa Chemistry.
  • Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.PMC.
  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes.
  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®.PMC.
  • Recent Advances in the Synthetic Applic
  • 2-(3-{1-Carboxy-5-[(6-[18F]fluoro-pyridine-3-carbonyl)-amino]-pentyl}-ureido)
  • Facile Preparation of 3-Substituted-2,6-difluoropyridines and Application to the Synthesis of 2,3,6-Trisubstituted Pyridines for PKCθ Inhibitors.
  • A FACILE SYNTHESIS OF 2-DIFLUOROMETHYL-6-METHYLPYRIDINE-3,5-DICARBOXYL
  • Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines.
  • MSG Use With 18F-DCFPyL PET/CT Imaging.ClinicalTrials.gov.
  • Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks.PMC.
  • Revolutionizing Prostate Cancer Detection: The Role of Approved PSMA-PET Imaging Agents.MDPI.
  • The Crucial Role of PET Imaging Agents in Modern Medicine.Open MedScience.
  • Isotope Labeled Impurities.BOC Sciences.
  • Late‐Stage ¹⁸F‐Difluoromethyl Labeling of N‐Heteroaromatics with High Molar Activity for PET Imaging.

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×

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.